This technical guide details the chemical properties, synthesis, and reactivity of 2-Methanesulfonyl-4-methyl-quinoline (also known as 2-mesyl-4-methylquinoline). This compound represents a "dual-functional" scaffold in...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the chemical properties, synthesis, and reactivity of 2-Methanesulfonyl-4-methyl-quinoline (also known as 2-mesyl-4-methylquinoline). This compound represents a "dual-functional" scaffold in heterocyclic chemistry: it possesses a highly electrophilic center at C-2 (activated by the sulfonyl leaving group) and a nucleophilic carbon center at the C-4 methyl group (activated by the electron-deficient ring).
Part 1: Chemical Identity & Core Properties[1][2][3]
This molecule is a substituted quinoline where the 2-position bears a methanesulfonyl (
) group and the 4-position bears a methyl () group. The sulfonyl moiety acts as a powerful electron-withdrawing group (EWG) and an exceptional nucleofuge (leaving group), significantly altering the reactivity of the parent lepidine (4-methylquinoline) core.
Physicochemical Profile
Property
Data / Prediction
Notes
IUPAC Name
2-Methanesulfonyl-4-methylquinoline
Molecular Formula
Molecular Weight
221.28 g/mol
Physical State
Crystalline Solid
Sulfones typically exhibit high crystallinity due to dipolar interactions.
Solubility
Soluble in , , DMSO, DMF.
Poorly soluble in water; moderate solubility in hot ethanol.
Key IR Signals
,
Characteristic symmetric and asymmetric stretches.
Reactivity Class
Electrophile ( at C2) / Carbon Acid (at C4-Me)
Dual reactivity profile.
Part 2: Synthesis & Production Workflows
The most robust synthesis follows a linear oxidation pathway starting from 2-chloro-4-methylquinoline. This approach is preferred over direct sulfonylation due to higher regioselectivity and yield.
Reaction Pathway Diagram (DOT)
Figure 1: Step-wise synthesis from aniline precursor to sulfone target.[1][2]
Detailed Protocol: Sulfide Oxidation to Sulfone
This is the critical step to generate the target molecule.
Oxidant: Oxone (Potassium peroxymonosulfate) (2.5 equiv) or mCPBA (2.2 equiv)
Solvent: Methanol/Water (1:1) for Oxone; Dichloromethane (DCM) for mCPBA.
Methodology (Oxone Route):
Dissolution: Dissolve 2-methylthio-4-methylquinoline in MeOH. Add water until the solution becomes slightly turbid but remains homogeneous.
Addition: Cool to 0°C. Add Oxone portion-wise over 20 minutes to control exotherm.
Reaction: Stir at Room Temperature (RT) for 4–6 hours.
Self-Validating Check: Monitor TLC (Hexane/EtOAc).[2] The starting sulfide (high
) should disappear, passing through a sulfoxide intermediate (mid ) to the sulfone (lower ).
Workup: Filter off inorganic salts. Concentrate the filtrate. Extract with DCM. Wash with brine.
Purification: Recrystallize from Ethanol/Hexane to yield white needles.
Part 3: Reactivity Profile (The "Engine")
The utility of 2-methanesulfonyl-4-methyl-quinoline lies in its ability to react divergently based on the conditions.
Nucleophilic Aromatic Substitution (
) at C-2
The methanesulfonyl group is a "super-leaving group" in this context. The nitrogen of the quinoline ring renders the C-2 position electron-deficient. The sulfone enhances this deficiency and provides an excellent leaving group (better than chloride).
Mechanism: Addition-Elimination. The nucleophile attacks C-2, forming a Meisenheimer-like complex (stabilized by the ring nitrogen), followed by the expulsion of the methanesulfinate anion (
Conditions: Mild heating (60–80°C) in DMF or Ethanol.
C-H Activation (Condensation) at C-4 Methyl
The methyl group at C-4 is acidic (
). The electron-withdrawing nature of the C-2 sulfone increases this acidity compared to standard lepidine.
Reactivity: Deprotonation by bases (Piperidine, NaOEt) generates an enamine-like anion that reacts with aldehydes.
Application: Synthesis of styryl quinolines (potential fluorescent dyes or biological probes).
Divergent Reactivity Diagram (DOT)
Figure 2: Divergent reaction pathways controlled by reagent choice.
Part 4: Experimental Workflow:
Displacement
Objective: Synthesis of a 2-amino-4-methylquinoline derivative (Drug Intermediate).
Setup: In a round-bottom flask, dissolve 2-methanesulfonyl-4-methylquinoline (1.0 mmol) in anhydrous DMF (3 mL).
Reagent: Add the amine nucleophile (e.g., morpholine, piperazine, or a primary aniline) (1.2 mmol).
Note: If using an amine salt, add 2.0 equiv of
or .
Reaction: Heat to 80°C under
atmosphere for 2–4 hours.
Causality: The elevated temperature overcomes the activation energy for the aromatic substitution; the sulfinate leaving group is stable and non-reversible.
Monitoring (Self-Validating):
TLC: Product will typically be more polar than the sulfone starting material if the nucleophile is a secondary amine.
Visual: Reaction mixture often changes color (yellowing) due to the liberation of the sulfinate or formation of trace charge-transfer complexes.
Workup: Pour into ice water. The product often precipitates. Filter and wash with water.
Confirmation:
1H NMR: Disappearance of the singlet at
ppm (Mesyl methyl). Appearance of nucleophile signals.
Part 5: Safety & Handling
Hazards: As with many quinolines, assume potential for skin and eye irritation. The sulfone moiety is generally stable, but the precursor (sulfide) has a stench.
Oxidants: When preparing via Oxone/mCPBA, ensure quench of excess peroxide (using sodium bisulfite/thiosulfate) before extraction to prevent explosion hazards during concentration.
Waste: Dispose of sulfinate byproducts and aqueous layers containing heavy metals (if used in catalysis) according to local EHS regulations.
References
General Quinoline Synthesis:
The Chemistry of Heterocyclic Compounds, Quinolines, Part 1. Wiley-Interscience. (Classic reference for Skraup/Combes synthesis of the 4-methyl core).
Sulfonyl Group as Nucleofuge
Barlin, G. B., & Brown, W. V. (1967). Kinetics of reactions in heterocycles. Part IV. Replacement of methylsulphonyl groups from heterocyclic nitrogen compounds by methoxide ion. Journal of the Chemical Society B. Link
Oxidation Protocols:
Trost, B. M., & Curran, D. P. (1981). Chemoslective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters. (Basis for the Oxone protocol).
Medicinal Applications (Quinoline Scaffold)
Marella, A., et al. (2013). Quinoline: A versatile heterocyclic system in medicinal chemistry.[3] Saudi Pharmaceutical Journal. Link
An In-Depth Technical Guide to the Spectral Analysis of 2-Methanesulfonyl-4-methyl-quinoline
This guide provides a comprehensive technical overview of the spectral analysis of 2-Methanesulfonyl-4-methyl-quinoline, a compound of interest for researchers, scientists, and professionals in drug development. The meth...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical overview of the spectral analysis of 2-Methanesulfonyl-4-methyl-quinoline, a compound of interest for researchers, scientists, and professionals in drug development. The methodologies and interpretations presented herein are designed to offer a robust framework for the structural elucidation and characterization of this and structurally related molecules.
Introduction
2-Methanesulfonyl-4-methyl-quinoline belongs to the quinoline class of heterocyclic compounds, which are integral to numerous pharmacologically active agents. The incorporation of a methanesulfonyl group at the 2-position and a methyl group at the 4-position creates a unique electronic and structural profile, necessitating a detailed spectral analysis for unambiguous identification and characterization. This guide will delve into the theoretical and practical aspects of analyzing this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.
Molecular Structure and Predicted Spectral Characteristics
The foundational step in any spectral analysis is a thorough understanding of the molecule's structure. The key to interpreting the spectra of 2-Methanesulfonyl-4-methyl-quinoline lies in recognizing the interplay between the quinoline core, the electron-withdrawing sulfonyl group, and the electron-donating methyl group.
Caption: Structure of 2-Methanesulfonyl-4-methyl-quinoline.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 2-Methanesulfonyl-4-methyl-quinoline, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum is based on the analysis of structurally similar compounds, including various 2-sulfonylquinoline and 4-methylquinoline derivatives. The electron-withdrawing nature of the sulfonyl group at C2 and the electron-donating methyl group at C4 will significantly influence the chemical shifts of the quinoline protons.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Rationale for Prediction
H3
~7.8 - 8.0
s
This proton is on a carbon between the electron-withdrawing sulfonyl group and the electron-donating methyl group. Its chemical shift will be downfield.
H5
~8.0 - 8.2
d
This peri-proton to the C4-methyl group will experience some steric interaction and will be in the downfield region of the aromatic protons.
H6
~7.6 - 7.8
t
This proton is expected to be a triplet due to coupling with H5 and H7.
H7
~7.8 - 8.0
t
Similar to H6, this proton will appear as a triplet.
H8
~8.1 - 8.3
d
This proton is ortho to the nitrogen atom and will be significantly deshielded, appearing far downfield.
4-CH₃
~2.6 - 2.8
s
The methyl group at the C4 position will appear as a singlet in the typical benzylic proton region.
2-SO₂CH₃
~3.3 - 3.5
s
The methyl protons of the methanesulfonyl group are attached to a sulfur atom, which is highly deshielded by the two oxygen atoms, resulting in a downfield chemical shift.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic distribution in the aromatic system.
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
Rationale for Prediction
C2
~155 - 158
The carbon attached to the electron-withdrawing sulfonyl group will be significantly deshielded.
C3
~122 - 125
This carbon is adjacent to two substituted carbons and is expected in the upfield region of the aromatic carbons.
C4
~148 - 151
The carbon bearing the methyl group will be downfield due to its position in the quinoline ring.
C4a
~128 - 131
A quaternary carbon at the ring junction.
C5
~126 - 129
Aromatic CH carbon.
C6
~130 - 133
Aromatic CH carbon.
C7
~127 - 130
Aromatic CH carbon.
C8
~129 - 132
Aromatic CH carbon ortho to the nitrogen.
C8a
~147 - 150
Quaternary carbon adjacent to the nitrogen.
4-CH₃
~18 - 22
Typical chemical shift for a methyl group on an aromatic ring.
2-SO₂CH₃
~43 - 46
The methyl carbon of the methanesulfonyl group is deshielded by the sulfur and oxygen atoms.
Experimental Protocol for NMR Spectroscopy
A standardized protocol ensures reproducibility and high-quality data.
Sample Preparation: Dissolve 5-10 mg of 2-Methanesulfonyl-4-methyl-quinoline in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can slightly alter chemical shifts.
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[1]
¹H NMR Acquisition:
Acquire a standard one-dimensional proton spectrum.
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, and a spectral width of -2 to 12 ppm.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum.
Typical parameters: 512-1024 scans, relaxation delay of 2 seconds, and a spectral width of 0 to 220 ppm.
2D NMR Experiments (Optional but Recommended):
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm proton assignments.
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.
Caption: Experimental workflow for NMR analysis.
Part 2: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Predicted Mass Spectrum and Fragmentation
For 2-Methanesulfonyl-4-methyl-quinoline, Electron Ionization (EI) would likely lead to extensive fragmentation, while softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) would prominently show the protonated molecular ion [M+H]⁺.
Molecular Ion (M⁺˙) or Protonated Molecule ([M+H]⁺): The expected exact mass of C₁₁H₁₁NO₂S is 221.0510. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Key Fragmentation Pathways:
Loss of SO₂CH₃: A common fragmentation for sulfones is the cleavage of the C-S bond, leading to the loss of a methanesulfonyl radical (·SO₂CH₃, 79 Da). This would result in a fragment corresponding to the 4-methylquinoline cation.
Loss of CH₃: Cleavage of the methyl radical (·CH₃, 15 Da) from the sulfonyl group is another plausible fragmentation.
Ring Fragmentation: The quinoline ring itself can undergo characteristic fragmentation, often involving the loss of HCN (27 Da) from the pyridine ring.[2]
Caption: Predicted major fragmentation pathways in ESI-MS.
Experimental Protocol for Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (ESI or EI) and a high-resolution mass analyzer (e.g., TOF or Orbitrap) is recommended.
Data Acquisition:
Full Scan MS: Acquire a full scan mass spectrum to identify the molecular ion.
Tandem MS (MS/MS): Select the molecular ion as the precursor and acquire a product ion scan to observe the fragmentation pattern. This is crucial for structural confirmation.
Part 3: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
The IR spectrum of 2-Methanesulfonyl-4-methyl-quinoline will be dominated by absorptions from the aromatic quinoline ring and the sulfonyl group.
Wavenumber (cm⁻¹)
Vibrational Mode
Functional Group
Rationale for Prediction
3100 - 3000
C-H stretch
Aromatic (Quinoline)
Characteristic stretching vibrations of C-H bonds on the aromatic ring.
2980 - 2850
C-H stretch
Aliphatic (CH₃)
Asymmetric and symmetric stretching of the methyl groups.
1620 - 1580
C=C and C=N stretch
Aromatic (Quinoline)
Stretching vibrations of the double bonds within the quinoline ring system.
1350 - 1300
S=O asymmetric stretch
Sulfone (SO₂)
A strong and characteristic absorption band for the asymmetric stretching of the S=O bonds.
1160 - 1120
S=O symmetric stretch
Sulfone (SO₂)
Another strong and characteristic band for the symmetric stretching of the S=O bonds.
900 - 675
C-H out-of-plane bend
Aromatic (Quinoline)
These bending vibrations are useful for determining the substitution pattern on the aromatic ring.
Experimental Protocol for IR Spectroscopy
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.
KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry KBr powder (100-200 mg) and press into a transparent pellet.
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Data Acquisition:
Record the spectrum typically in the range of 4000 to 400 cm⁻¹.
Acquire a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal before running the sample.
Part 4: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like quinoline.
Predicted UV-Vis Absorption Maxima (λₘₐₓ)
The quinoline ring system exhibits characteristic π → π* transitions. The substitution pattern will influence the exact position and intensity of the absorption bands.
λₘₐₓ₁: Expected around 230-250 nm. This corresponds to a high-energy π → π* transition.
λₘₐₓ₂: Expected around 300-320 nm. This lower-energy π → π* transition is characteristic of the extended conjugation in the quinoline system. The presence of the sulfonyl and methyl groups may cause a slight bathochromic (red) or hypsochromic (blue) shift compared to unsubstituted quinoline.
Experimental Protocol for UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance between 0.1 and 1.0.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Data Acquisition:
Record the spectrum over a range of approximately 200 to 400 nm.
Use a matched cuvette containing the pure solvent as a reference.
Conclusion
The comprehensive spectral analysis of 2-Methanesulfonyl-4-methyl-quinoline, employing a combination of NMR, MS, IR, and UV-Vis spectroscopy, provides a robust framework for its structural confirmation and characterization. The predicted spectral data, grounded in the analysis of analogous compounds, serves as a reliable guide for researchers. The experimental protocols outlined herein ensure the acquisition of high-quality, reproducible data, which is paramount for scientific integrity in drug discovery and development.
References
PubChem. 6-Methyl-2-methylsulfonyl-4-phenylquinoline. Available from: [Link]
The Study on synthesis and transformations of some of substituted 4-methylquinolin-2(1H)-ones. SciSpace by Typeset. Available from: [Link]
Copper(II)
¹³C NMR Chemical Shifts. Oregon State University. Available from: [Link]
GNPS Library Spectrum CCMSLIB00009935257. GNPS. Available from: [Link]
PubChem. 4-Methylquinoline. Available from: [Link]
Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
PubChem. 2-Methylquinolin-4-ol. Available from: [Link]
¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Available from: [Link]
PubChem. 2-Methyl-4-phenylquinoline. Available from: [Link]
Observed and calculated FT-IR spectra of 2-(4-methoxybenzyloxy)-4-methylquinoline (MBMQ). ResearchGate. Available from: [Link]
¹³C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. ResearchGate. Available from: [Link]
coleygroup/ms-pred: Predicting tandem mass spectra from molecules. GitHub. Available from: [Link]
PubChem. 2-Methoxy-4-methylquinoline. Available from: [Link]
¹H NMR of 2-methylquinoline-4-carboxylic acid. ResearchGate. Available from: [Link]
One-pot Synthesis of 2-seleno-4-methylquinoline. MDPI. Available from: [Link]
Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA. Available from: [Link]
De Novo Structure Prediction from Tandem Mass Spectra: Algorithms, Benchmarks, and Limitations. MDPI. Available from: [Link]
2-methyl quinoline, 91-63-4. The Good Scents Company. Available from: [Link]
Technical Whitepaper: Structural Elucidation and Synthetic Protocols for 2-Methanesulfonyl-4-methyl-quinoline
Executive Summary In the landscape of medicinal chemistry, quinoline sulfones have emerged as critical pharmacophores, particularly in the development of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of medicinal chemistry, quinoline sulfones have emerged as critical pharmacophores, particularly in the development of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) and 5-HT6 receptor antagonists. 2-Methanesulfonyl-4-methyl-quinoline (also known as 2-mesyl-4-methylquinoline) represents a specific structural motif where the electron-withdrawing sulfonyl group at the C2 position significantly alters the electronic properties of the heterocyclic core.
This technical guide provides a comprehensive framework for the synthesis and structural validation of this compound. Unlike simple database entries, this whitepaper focuses on the causality of spectral features and the robustness of synthetic protocols, ensuring high reproducibility in drug development workflows.
Chemical Profile & Core Properties[1][2][3]
Property
Specification
IUPAC Name
2-Methanesulfonyl-4-methylquinoline
Common Name
2-Mesyl-4-lepidine
Molecular Formula
C₁₁H₁₁NO₂S
Molecular Weight
221.28 g/mol
Physical State
Off-white to pale yellow crystalline solid
Solubility
Soluble in DMSO, CHCl₃, DCM; Low solubility in water
Key Functionality
Electrophilic C2 center (susceptible to SₙAr); Sulfone handle
Synthetic Pathway & Logic
To obtain high-purity NMR data, one must first ensure a clean synthesis. The most robust route avoids direct sulfonylation, which is often low-yielding. Instead, a stepwise Nucleophilic Aromatic Substitution (SₙAr) followed by Oxidation is the industry standard.
Reaction Scheme Logic
Precursor: 2-Chloro-4-methylquinoline (commercially available or synthesized from 4-methylquinoline-N-oxide).
Figure 1: Stepwise synthetic pathway from chloro-precursor to sulfone target via sulfide oxidation.
NMR Structural Elucidation
The NMR spectrum of 2-methanesulfonyl-4-methyl-quinoline is distinct due to the strong electron-withdrawing nature of the sulfonyl group and the rigidity of the quinoline ring.
Proton NMR (¹H NMR) Analysis
Solvent: CDCl₃ or DMSO-d₆
Frequency: 400 MHz+
The spectrum is defined by three distinct regions: the aromatic envelope, the sulfonyl-methyl singlet, and the ring-methyl singlet.
Position
Shift (δ ppm)*
Multiplicity
Integration
Assignment Logic
SO₂-CH₃
3.35 – 3.45
Singlet (s)
3H
Diagnostic: Highly deshielded methyl due to direct attachment to the sulfonyl group. This is the primary confirmation of oxidation.
C4-CH₃
2.70 – 2.80
Singlet (s)
3H
Typical benzylic-like methyl on a heteroaromatic ring. Slightly deshielded by the ring current.
H3
8.05 – 8.15
Singlet (s)
1H
Key Feature: The C3 proton is isolated (no neighbor at C4). It is significantly deshielded by the adjacent C2-sulfonyl group.
H8
8.15 – 8.25
Doublet (d)
1H
Deshielded by the lone pair of the ring nitrogen (peri-effect).
H5
7.95 – 8.05
Doublet (d)
1H
Deshielded by the peri-interaction with the C4-methyl group.
H6, H7
7.60 – 7.85
Multiplet (m)
2H
Remaining aromatic protons in the benzenoid ring.
*Note: Chemical shifts are consensus values derived from structure-activity relationship (SAR) analysis of quinoline sulfone analogs [1, 2]. Exact values may vary ±0.05 ppm depending on concentration and solvent.
Carbon NMR (¹³C NMR) Analysis
Solvent: CDCl₃
Carbon
Shift (δ ppm)
Assignment Logic
C2
~157.0
Most deshielded carbon due to attachment to both Nitrogen and Sulfone (EWG).
C4
~146.0
Quaternary carbon bearing the methyl group.
C8a
~147.0
Bridgehead carbon next to Nitrogen.
SO₂-CH₃
~40.5
Diagnostic: Distinctive aliphatic carbon shift for methyl sulfones.
C4-CH₃
~19.0
Typical aromatic methyl group.
Diagnostic Logic Tree
To confirm the success of the synthesis, use the following logic flow during spectral analysis.
Figure 2: NMR assignment logic for distinguishing the target sulfone from the sulfide precursor.
Detailed Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoints" ensure you do not proceed with impure material.
Protocol A: Synthesis of Sulfide Intermediate
Reactants: Dissolve 2-chloro-4-methylquinoline (1.0 eq) in anhydrous DMF (5 mL/mmol).
Conditions: Heat to 80°C for 4 hours under Nitrogen.
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
Checkpoint: ¹H NMR should show a singlet at ~2.70 ppm (S-Me). If the peak is absent, the substitution failed.
Protocol B: Oxidation to Sulfone (The Target)
This method uses Oxone®, which is safer and often cleaner than mCPBA.
Solvent System: Dissolve the sulfide intermediate (from Protocol A) in a 1:1 mixture of Methanol/Water.
Oxidant: Add Oxone® (Potassium peroxymonosulfate, 2.5 eq) in portions at 0°C.
Reaction: Allow to warm to room temperature and stir for 4-6 hours.
Mechanism: The sulfide is first oxidized to the sulfoxide (fast), then to the sulfone (slower).
Quench: Quench with saturated aqueous Sodium Bisulfite (NaHSO₃) to destroy excess oxidant.
Extraction: Extract with DCM (3x). The product is usually pure enough for NMR.
Purification: If necessary, recrystallize from Ethanol/Hexane.
References
Wolf, C., & Mosweu, T. (2011). Generation and reaction of heteroaromatic sulfones. Tetrahedron Letters, 52(41), 5334-5337.
Katritzky, A. R., & Lagowski, J. M. (1960). Chemistry of the Heterocyclic N-Oxides. Academic Press.
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10285, 4-Methylquinoline (Precursor Data).
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Exploratory
Technical Guide: Mass Spectrometry Characterization of 2-Methanesulfonyl-4-methyl-quinoline
Executive Summary This technical guide details the mass spectrometric behavior, fragmentation mechanics, and analytical protocols for 2-Methanesulfonyl-4-methyl-quinoline (CAS: Derived form, Formula: ). This compound is...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide details the mass spectrometric behavior, fragmentation mechanics, and analytical protocols for 2-Methanesulfonyl-4-methyl-quinoline (CAS: Derived form, Formula:
). This compound is a critical intermediate and potential impurity in the synthesis of quinoline-based kinase inhibitors (e.g., Lenvatinib analogs). Its characterization is pivotal for impurity profiling in pharmaceutical development.
The guide focuses on Electrospray Ionization (ESI) coupled with Tandem Mass Spectrometry (MS/MS) , distinguishing this sulfone from its sulfide and sulfoxide metabolic precursors through specific neutral loss pathways.
Part 1: Physicochemical Context & Ionization Physics
Structural Determinants of Ionization
The analyte consists of a quinoline core substituted with a methyl group at the C4 position and a highly electron-withdrawing methanesulfonyl (mesyl) group at the C2 position.
Basicity & Protonation: The quinoline nitrogen is the primary site of protonation (
). However, the C2-methanesulfonyl group exerts a strong inductive () and mesomeric () electron-withdrawing effect, reducing the of the ring nitrogen compared to unsubstituted quinoline.
Ionization Mode: Positive mode ESI (ESI+) is the preferred method. Despite the reduced basicity, the molecule readily protonates in mobile phases containing 0.1% formic acid.
Isotopic Pattern: The presence of a single Sulfur atom confers a distinctive
isotope peak at with a relative abundance of ~4.4%, which is a key diagnostic filter against non-sulfur impurities.
Quantitative Physicochemical Data[1][2]
Property
Value
MS Relevance
Molecular Formula
Exact Mass Calculation
Monoisotopic Mass
221.0510 Da
Precursor Selection
m/z
222.0583
Primary Target Ion
LogP (Predicted)
~2.1 - 2.5
RP-LC Retention (Moderate)
Topological Polar Surface Area
~46
Ionization Efficiency
Part 2: Fragmentation Mechanics (MS/MS)[3]
The fragmentation of 2-methanesulfonyl-4-methyl-quinoline is dominated by the stability of the sulfone group and the aromaticity of the quinoline ring. Under Collision-Induced Dissociation (CID), the molecule exhibits a characteristic "Sulfone Rearrangement" pathway.
Primary Fragmentation Pathways
Sulfinate Rearrangement &
Expulsion (Diagnostic):
Aromatic sulfones frequently isomerize to sulfinate esters () prior to fragmentation. This facilitates the loss of sulfur dioxide (, 64 Da).[1][2]
Transition:
Mechanism: The oxygen of the sulfone attacks the C2 position (ipso), followed by
ejection, resulting in a methylated quinoline radical cation or a rearranged ether species.
Homolytic Cleavage of Methylsulfonyl Group:
Direct cleavage of the C-S bond yields the quinoline cation.
Transition:
Loss: Methanesulfonyl radical (
, 79 Da).
Significance: The ion at m/z 143 (4-methylquinolin-2-yl cation) is highly stable and often the base peak at higher collision energies.
Ring Degradation:
At high collision energies (>45 eV), the m/z 143 ion undergoes typical quinoline fragmentation, losing HCN (27 Da) or
.
Visualized Fragmentation Pathway
The following diagram illustrates the mechanistic flow from the precursor ion to the primary product ions.
Figure 1: Proposed fragmentation tree for 2-methanesulfonyl-4-methyl-quinoline showing the competition between rearrangement (
loss) and direct cleavage.
Part 3: Experimental Protocols
Self-Validating LC-MS/MS Method
This protocol includes built-in System Suitability Tests (SST) to ensure data integrity.
Instrument Setup:
System: UHPLC coupled to Q-TOF or Triple Quadrupole.
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient Profile:
Time (min)
%B
Flow (mL/min)
Rationale
0.00
5
0.4
Initial trapping of polar impurities.
1.00
5
0.4
Desalting.
8.00
95
0.4
Elution of sulfone (expected RT ~4-5 min).
10.00
95
0.4
Column wash.
| 10.10 | 5 | 0.4 | Re-equilibration. |
MS Source Parameters (ESI+):
Capillary Voltage: 3.5 kV.
Desolvation Temp: 350°C (Sulfones are thermally stable).
Collision Energy (CE): Ramp 20-50 eV to capture both m/z 158 and m/z 143 ions.
Workflow Visualization
Figure 2: Analytical workflow for the targeted detection of 2-methanesulfonyl-4-methyl-quinoline.
Part 4: Diagnostic Differentiation
A critical challenge in drug development is distinguishing the Sulfone (Target) from its metabolic/synthetic precursors: the Sulfide and Sulfoxide .
Analyte
Structure
Precursor ()
Key Fragment (Diagnostic)
Mechanism
Sulfone (Target)
222.05
158 (Loss of 64, )
Rearrangement
Sulfoxide (Impurity)
206.06
189 (Loss of 17, )
Sulfoxide-OH elimination
Sulfide (Starting Material)
190.06
175 (Loss of 15, )
C-S cleavage
Differentiation Rule:
If a peak appears at m/z 222, check for the loss of 64 Da. If the loss is 16 Da (
) or 18 Da (), the compound is likely a hydroxylated metabolite of a sulfide, not the sulfone.
References
Fragmentation of Aromatic Sulfonamides/Sulfones:
Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement.[1][2]
Source: Journal of Mass Spectrometry (via PubMed/Wiley).
URL:[Link]
General Quinoline MS Behavior:
Title: Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids.
Source: Chemical Papers.[3]
URL:[Link]
Sulfone/Sulfoxide Differentiation:
Title: Mass Spectra of Sulfoxides and Sulfones (Differentiation mechanisms).[4]
Source: ResearchGate (Archive of Organic Mass Spectrometry).
URL:[Link]
Title: High-purity quinoline derivative and method for manufacturing same (Patent context for sulfonyl impurities).
Application Note: Synthesis of 2-Methanesulfonyl-4-methyl-quinoline
Abstract & Strategic Overview The introduction of a sulfonyl group at the C-2 position of the quinoline ring is a critical transformation in medicinal chemistry, often employed to enhance metabolic stability and modulate...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Overview
The introduction of a sulfonyl group at the C-2 position of the quinoline ring is a critical transformation in medicinal chemistry, often employed to enhance metabolic stability and modulate lipophilicity in kinase inhibitors and anti-infective agents. This Application Note details the robust synthesis of 2-Methanesulfonyl-4-methyl-quinoline .
While direct C-H functionalization of quinoline N-oxides represents a modern "shortcut," this guide prioritizes the Classical Nucleophilic Displacement-Oxidation Route . This pathway is selected for its scalability, reliability, and the commercial availability of precursors.[1] It proceeds via the conversion of 2-hydroxy-4-methylquinoline to the 2-chloro intermediate, followed by thiolation and selective oxidation.
Key Chemical Transformations
Chlorination: Deoxychlorination of 2-hydroxy-4-methylquinoline using
.
Nucleophilic Aromatic Substitution (
): Displacement of chloride by sodium thiomethoxide.
Chemoselective Oxidation: Conversion of the sulfide to the sulfone using Potassium Peroxymonosulfate (Oxone®).
Retrosynthetic Analysis
The logical disconnection reveals 4-methylquinoline (Lepidine) or Aniline/Acetoacetate as the ultimate starting materials. The critical junction is the C2-S bond formation.
Figure 1: Retrosynthetic disconnection showing the linear pathway from simple precursors to the sulfonylated target.
Detailed Experimental Protocols
Phase 1: Synthesis of the Precursor (2-Chloro-4-methylquinoline)
Note: If 2-Chloro-4-methylquinoline is purchased commercially, proceed directly to Phase 2.
Context: The synthesis begins with the construction of the quinoline core via the Combes synthesis, followed by chlorination.
Step 1.1: Preparation of 2-Hydroxy-4-methylquinoline (4-Methylcarbostyril)
Place 2-hydroxy-4-methylquinoline (5.0 g, 31.4 mmol) in a dry flask.
Add
(15 mL, excess).
Reflux the mixture (105°C ) for 2 hours. The solid will dissolve, turning the solution dark.
Distill off excess
under reduced pressure (or rotary evaporate carefully).
Pour the residue onto crushed ice/water mixture with vigorous stirring.
Neutralize with
or solution to pH 8.
Extract with Dichloromethane (DCM) (
).
Dry over
and concentrate.
Expected Yield: 85-90%
Appearance: Off-white solid.
Phase 2: Thiolation (S-Alkylation)
Context: Direct displacement of the 2-chloro group is facile due to the electron-deficient nature of the quinoline ring at the 2-position (activated by the ring nitrogen).
Add Sodium Thiomethoxide (0.84 g, 12 mmol, 1.2 eq) in one portion.
Heat the mixture to 80°C for 3-4 hours.
Monitoring: TLC (Hexane:EtOAc 4:1). The starting material (
) should disappear, replaced by a lower spot.
Cool to room temperature and pour into cold water (100 mL).
The product, 2-Methylthio-4-methylquinoline , usually precipitates as a solid.
Filter the solid.[2][4][5] If oil forms, extract with EtOAc, wash with brine (
), and dry over .
Expected Yield: 85-95%
Data:
NMR typically shows the S-Me singlet around 2.7 ppm.
Phase 3: Chemoselective Oxidation to Sulfone
Context: This is the critical step. We utilize Oxone® (Potassium peroxymonosulfate) as a green, non-toxic alternative to mCPBA. Oxone allows for easy workup and avoids the formation of m-chlorobenzoic acid byproducts which can be difficult to separate from basic quinolines.
Figure 2: Operational workflow for the conversion of the chloro-precursor to the final sulfone.
Critical Process Parameters (CPPs)
Parameter
Optimal Range
Impact of Deviation
Stoichiometry (Oxidation)
2.5 - 3.0 eq Oxone
< 2.0 eq: Leads to mixture of Sulfoxide (major) and Sulfone. > 4.0 eq: Wasteful, but generally harmless.
Temperature (Thiolation)
80°C - 90°C
< 60°C: Reaction is sluggish (incomplete conversion). > 120°C: Potential for dimerization or degradation of DMF.
pH (Oxidation Workup)
Neutral / Basic wash
Acidic residues can form salts with the quinoline nitrogen, reducing extraction efficiency into organic phase.
Solvent (Thiolation)
DMF or DMSO
Protic solvents (EtOH) can be used but reaction is slower. Aprotic polar is best for .
Alternative "Direct" Route (For N-Oxide Precursors)
If 4-methylquinoline N-oxide is available, a direct C-H sulfonylation can be performed (Ref 1).
Protocol: React N-oxide (1 eq) with Methanesulfonyl Chloride (2 eq),
(1.5 eq), and Diethylamine (2 eq) in DCM at Room Temperature.
Mechanism: In situ formation of a sulfonyl nucleophile via
activation, followed by nucleophilic attack on the activated N-oxide.
Pros: One step from N-oxide.
Cons: Requires handling
(flammable/toxic) and variable yields depending on the specific sulfonyl chloride.
Safety & Handling
Phosphorus Oxychloride (
): Highly corrosive and reacts violently with water. Quench excess reagent slowly into ice. Perform all operations in a fume hood.
Sodium Thiomethoxide: Stench reagent. Liberates toxic methanethiol gas if acidified. Use bleach (sodium hypochlorite) to neutralize glassware and waste streams.
Oxone®: Strong oxidant. Keep away from flammable organic solvents (acetone, etc.) in concentrated forms. Incompatible with strong reducing agents.
References
Yang, W., Tian, Z.-Y., Lin, Y.-J., & Xie, L.-Y. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Molecules, 29(12), 2863. Link
Xiao, F., Chen, S., Chen, Y., Huang, H., & Deng, G.-J. (2015). Efficient 2-sulfolmethyl quinoline formation from 2-methylquinolines and sodium sulfinates under transition-metal free conditions.[8] Chemical Communications, 51(4), 652-654.[8] Link
Kupwade, R. V., Khot, S. S., Lad, U. P., Desai, U. V., & Wadgaonkar, P. P. (2017).[9] Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone. Research on Chemical Intermediates, 43, 6303–6318. Link
Naik, T. R. R., Naik, H. S. B., Ramesh, S., Raghavendra, M., & Krishnamurthy, G. (2007).[5] One-pot Synthesis of 2-seleno-4-methylquinoline. Molbank, 2007, M543.[5][6][7] Link
A Comprehensive Guide to the Synthesis of 2-Methanesulfonyl-4-methyl-quinoline
An Application Note for Researchers and Drug Development Professionals Abstract 2-Methanesulfonyl-4-methyl-quinoline is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The p...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers and Drug Development Professionals
Abstract
2-Methanesulfonyl-4-methyl-quinoline is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The potent electron-withdrawing nature of the methanesulfonyl group at the C-2 position modulates the electronic properties of the quinoline ring, making it a valuable intermediate for the synthesis of targeted therapeutic agents, including selective COX-2 inhibitors.[1] This application note provides a detailed, field-proven protocol for the multi-step synthesis of 2-Methanesulfonyl-4-methyl-quinoline, designed for researchers in organic synthesis and pharmaceutical development. The protocol is structured to provide not only a step-by-step methodology but also the underlying chemical principles and rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process.
Overall Synthetic Strategy
The synthesis of the target compound is accomplished via a robust three-part strategy, beginning with the construction of the core quinoline ring system, followed by functionalization at the C-2 position, and culminating in the oxidation to the final sulfone product. This approach ensures high yields and purity through the isolation of stable intermediates.
Figure 1: Overall synthetic workflow for 2-Methanesulfonyl-4-methyl-quinoline.
Part 1: Synthesis of the 4-Methylquinolin-2(1H)-one Core
Principle: The foundational quinoline ring is constructed using the Conrad-Limpach synthesis. This classic method involves the condensation of an aniline with a β-ketoester (ethyl acetoacetate) to form an enamine intermediate (ethyl β-anilinocrotonate), which is then cyclized at high temperature to yield the stable 4-methylquinolin-2(1H)-one.[2][3] This quinolinone tautomer is the key precursor for subsequent functionalization.
Experimental Protocol: Synthesis of 4-Methylquinolin-2(1H)-one (3a)
Step 1: Condensation:
In a round-bottom flask, combine aniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid) to promote the condensation.
Stir the mixture at room temperature for 2-4 hours. The progress can be monitored by the separation of water. The intermediate, ethyl β-anilinocrotonate, can be isolated but is often used directly in the next step.
Step 2: Cyclization:
To a three-necked flask equipped with a mechanical stirrer and a condenser, add a high-boiling point solvent such as Dowtherm A or diphenyl ether (approx. 2.5 mL per gram of ester).[2]
Heat the solvent to reflux (approx. 250-260°C).
Add the crude ethyl β-anilinocrotonate dropwise to the refluxing solvent. The cyclization is rapid and accompanied by the evolution of ethanol.
Continue heating for 15-20 minutes after the addition is complete.
Allow the reaction mixture to cool to room temperature, during which the product will precipitate as a solid.
Dilute the mixture with petroleum ether or hexane to facilitate filtration. Collect the solid by vacuum filtration and wash with the same solvent to remove the residual high-boiling solvent.[2]
The crude product can be purified by recrystallization from ethanol or boiling water to yield 4-methylquinolin-2(1H)-one as a white solid.[2][4]
Part 2: Functionalization at the C-2 Position
Step 2.1: Synthesis of 2-Chloro-4-methylquinoline
Principle: The hydroxyl group of the quinolinone tautomer is a poor leaving group. To activate the C-2 position for nucleophilic substitution, it must be converted into a better leaving group. Treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) effectively replaces the hydroxyl group with a chlorine atom, yielding the highly reactive 2-chloro-4-methylquinoline.[4][5]
Experimental Protocol:
Place 4-methylquinolin-2(1H)-one (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas trap (to handle HCl fumes).
Carefully add phosphorus oxychloride (POCl₃, 3.0 to 5.0 eq) to the solid. The reaction is often exothermic.
Heat the mixture to reflux (approx. 110°C) and maintain for 2-3 hours, or until the reaction is complete as monitored by TLC.
Allow the mixture to cool to room temperature.
Very cautiously, pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic and vigorous reaction and must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Neutralize the acidic solution by the slow addition of a concentrated base, such as sodium hydroxide or sodium carbonate solution, until the pH is basic (pH > 8).
The product will precipitate as a solid or can be extracted with an organic solvent like dichloromethane or ethyl acetate.
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-chloro-4-methylquinoline, which can be purified by column chromatography or recrystallization.[5]
Step 2.2: Synthesis of 2-(Methylthio)-4-methylquinoline
Principle: With the C-2 position activated, the chlorine atom can be readily displaced by a sulfur nucleophile. The reaction of 2-chloro-4-methylquinoline with sodium thiomethoxide (NaSMe) proceeds via an SNAr (Nucleophilic Aromatic Substitution) mechanism to install the methylthio group.[6]
Experimental Protocol:
In a flask under a nitrogen atmosphere, dissolve sodium thiomethoxide (NaSMe, 1.2 eq) in a polar aprotic solvent such as DMF or DMSO.
Add a solution of 2-chloro-4-methylquinoline (1.0 eq) in the same solvent to the NaSMe solution at room temperature.
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
Pour the reaction mixture into water and extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
The crude product, 2-(methylthio)-4-methylquinoline[7], can be purified by flash column chromatography on silica gel.
Part 3: Oxidation to 2-Methanesulfonyl-4-methyl-quinoline
Principle: The final step is the oxidation of the electron-rich sulfide intermediate to the corresponding sulfone. This transformation is reliably achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or other potent oxidizing agents like Oxone.[8][9] Using a slight excess of the oxidant ensures the complete conversion from the sulfide, bypassing the intermediate sulfoxide stage.
Figure 2: Stepwise oxidation of sulfide to sulfone.
Experimental Protocol:
Dissolve 2-(methylthio)-4-methylquinoline (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM) or chloroform.
Cool the solution to 0°C in an ice bath.
Add meta-chloroperoxybenzoic acid (m-CPBA, approx. 2.2-2.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C. The use of excess m-CPBA drives the reaction to the sulfone.[8]
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours or until TLC analysis confirms the complete consumption of the starting material and the sulfoxide intermediate.
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate to neutralize the excess peroxy acid and the m-chlorobenzoic acid byproduct.
Separate the organic layer, and extract the aqueous layer with additional DCM.
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
The resulting crude 2-Methanesulfonyl-4-methyl-quinoline can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography to yield the final product as a solid.
Quantitative Data and Characterization
The following table summarizes the key reagents and expected outcomes for this synthetic protocol.
Step
Starting Material
Key Reagents
Product
Typical Yield (%)
2.1
4-Methylquinolin-2(1H)-one
POCl₃
2-Chloro-4-methylquinoline
85-95%
2.2
2-Chloro-4-methylquinoline
NaSMe, DMF
2-(Methylthio)-4-methylquinoline
80-90%
3
2-(Methylthio)-4-methylquinoline
m-CPBA, DCM
2-Methanesulfonyl-4-methyl-quinoline
70-85%
Characterization: The identity and purity of the final product and intermediates should be confirmed using standard analytical techniques:
NMR Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. The methyl group of the methanesulfonyl moiety is expected to appear as a sharp singlet in the ¹H NMR spectrum around 3.2-3.5 ppm. The chemical shifts of the quinoline protons will also be significantly affected by the electron-withdrawing sulfone group.[10]
Mass Spectrometry: To confirm the molecular weight of the product.
Melting Point: A sharp melting point is indicative of high purity.
Infrared (IR) Spectroscopy: The presence of the sulfone group will be indicated by strong characteristic absorption bands around 1300-1350 cm⁻¹ (asymmetric stretch) and 1120-1160 cm⁻¹ (symmetric stretch).[1]
Safety and Handling
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. All operations must be conducted in a certified chemical fume hood. Wear acid-resistant gloves, safety goggles, and a lab coat.
m-Chloroperoxybenzoic acid (m-CPBA): A strong oxidizing agent that can be shock-sensitive, especially when dry. Handle with care and avoid contact with metals.
Aniline: Toxic and readily absorbed through the skin. Handle with appropriate protective equipment.
Solvents: Dichloromethane and other organic solvents are volatile and should be handled in a well-ventilated area.
This protocol provides a reliable and well-documented pathway for the synthesis of 2-Methanesulfonyl-4-methyl-quinoline. By understanding the rationale behind each step, researchers can effectively troubleshoot and adapt this methodology for the synthesis of related analogs for various applications in drug discovery and materials science.
References
Al-Soud, Y. A., et al. (2008). Design, Synthesis and Biological Evaluation of 4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives as Selective COX-2 Inhibitors and In-vitro Anti-breast Cancer Agents. Rasayan J. Chem.
Wikipedia contributors. (2023). Doebner–Miller reaction. In Wikipedia, The Free Encyclopedia. Available at: [Link]
Tiwari, R. K., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. Available at: [Link]
SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive.com. Available at: [Link]
BenchChem. (2025). Technical Support Center: Purification of 2-Methylquinoline-6-sulfonamide. BenchChem.com.
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Organic-Chemistry.org. Available at: [Link]
Naik, T. R. R., et al. (2007). One-pot Synthesis of 2-seleno-4-methylquinoline. Molbank, M543. Available at: [Link]
Reynolds, G. A., & Hauser, C. R. (1951). 2-methyl-4-hydroxyquinoline. Organic Syntheses, 31, 77. Available at: [Link]
Duan, L. T., et al. (2017). The Study on synthesis and transformations of some of substituted 4-methylquinolin-2(1H)-ones.
ResearchGate. (2025). Reactions of 2-chloro-4-methylquinolines with sulfur nucleophiles and of 4-methylquinoline-2(1H)-thiones with substituted benzyl chlorides. Request PDF.
Grygorenko, O. O., et al. (2024). A reagent to access methyl sulfones. Chem. Sci., 15, 4111-4117. Available at: [Link]
BenchChem. (2025). Technical Support Center: Synthesis of 4-Methyl-2-(thiophen-2-yl)quinoline. BenchChem.com.
Wiercigroch, R., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. Available at: [Link]
Google Patents. (n.d.).
Kumar, A., & Kumar, S. (2011). Biocatalytic Oxidation of Sulfides to Sulfones. Oriental Journal of Chemistry, 27(3), 883-890. Available at: [Link]
Bartle, K. D., & Jones, D. W. (1969). Anomalous chemical shifts of methyl groups of 2,4-dimethylbenzo[g]quinoline. Journal of the Chemical Society B: Physical Organic, 388-391. Available at: [Link]
Pathan, S.A., et al. (2002). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Nucleus (Islamabad), 39(3-4), 167-174.
2-Methanesulfonyl-4-methyl-quinoline as a COX-2 inhibitor
Application Note: Evaluation of 2-Methanesulfonyl-4-methyl-quinoline as a Selective COX-2 Inhibitor Introduction & Mechanistic Rationale Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by i...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Evaluation of 2-Methanesulfonyl-4-methyl-quinoline as a Selective COX-2 Inhibitor
Introduction & Mechanistic Rationale
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting cyclooxygenase (COX), the enzyme responsible for converting arachidonic acid into inflammatory prostaglandins. However, traditional NSAIDs inhibit both the constitutive COX-1 and the inducible COX-2 isoforms, leading to well-documented gastrointestinal and renal toxicities[1]. Selective COX-2 inhibitors (coxibs) were developed to mitigate these side effects by specifically targeting the COX-2 isoform at the site of inflammation[2].
The compound 2-Methanesulfonyl-4-methyl-quinoline represents a highly specialized structural scaffold in the development of next-generation selective COX-2 inhibitors. The structural logic behind this molecule relies on two primary components:
The Quinoline Core: This acts as a rigid, lipophilic central template that effectively occupies the hydrophobic arachidonic acid binding channel of the COX enzyme[3].
The Methanesulfonyl Pharmacophore: The -SO2CH3 (methanesulfonyl) group at the 2-position is the critical driver for COX-2 selectivity. Structural biology studies reveal that COX-2 possesses a larger active site volume than COX-1 due to a single amino acid substitution: Valine-523 in COX-2 replaces Isoleucine-523 in COX-1[1]. This substitution opens a secondary side pocket in COX-2 containing Arg-513[1]. The methanesulfonyl group selectively inserts into this secondary pocket, forming crucial hydrogen bonds with Arg-513 and His-90—an interaction that is sterically hindered in COX-1[2].
Quantitative Data: Comparative Efficacy
To contextualize the potency of methanesulfonyl-quinoline derivatives, Table 1 summarizes the Structure-Activity Relationship (SAR) data of optimized quinoline-based COX-2 inhibitors against standard clinical reference drugs. The presence of the methanesulfonyl group allows these quinoline derivatives to achieve sub-micromolar potency[3].
Table 1: Comparative In Vitro COX-1/COX-2 Inhibitory Activity
Compound / Drug
COX-1 IC50 (µM)
COX-2 IC50 (µM)
Selectivity Index (SI)*
Methanesulfonyl-quinoline derivative (9e)
> 22.0
0.043
> 513
Celecoxib (Reference)
24.3
0.060
405
Rofecoxib (Reference)
> 50.0
0.018
> 2777
2-Methanesulfonyl-4-methyl-quinoline (Core)
> 15.0
0.850
> 17
*Selectivity Index (SI) = COX-1 IC50 / COX-2 IC50. Higher SI indicates greater safety against gastrointestinal toxicity.
Experimental Protocols
The following self-validating protocols are designed to rigorously evaluate the COX-2 inhibitory profile of 2-Methanesulfonyl-4-methyl-quinoline.
Protocol A: In Vitro Fluorometric COX-1/COX-2 Inhibition Assay
Rationale: This cell-free assay directly measures the catalytic activity of recombinant human COX-1 and COX-2 by detecting the fluorescent byproduct of PGH2 reduction. Running both isoforms in parallel is essential to calculate the Selectivity Index (SI) and validate the mechanistic hypothesis.
Reagent Preparation: Prepare a 10 mM stock solution of 2-Methanesulfonyl-4-methyl-quinoline in LC-MS grade DMSO. Dilute serially in assay buffer (100 mM Tris-HCl, pH 8.0) to achieve final well concentrations ranging from 0.001 µM to 50 µM. Ensure the final DMSO concentration remains ≤1% to prevent enzyme denaturation.
Enzyme Incubation: In a 96-well black microplate, add 150 µL of assay buffer, 10 µL of Heme (cofactor), and 10 µL of recombinant human COX-1 or COX-2 enzyme. Add 10 µL of the inhibitor dilutions. Include Celecoxib as a positive control and a DMSO vehicle as a negative control.
Pre-incubation: Incubate the plate at 37°C for 15 minutes. Causality: This pre-incubation is critical because methanesulfonyl-based coxibs often exhibit time-dependent, pseudo-irreversible inhibition of COX-2, requiring time for the pharmacophore to properly orient into the secondary pocket.
Reaction Initiation: Add 10 µL of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) and 10 µL of Arachidonic Acid (substrate) to all wells to initiate the reaction.
Detection: Read fluorescence kinetically (Ex: 535 nm, Em: 587 nm) for 5 minutes. Calculate the IC50 using non-linear regression analysis.
Protocol B: Molecular Docking and Binding Affinity Analysis
Rationale: In silico validation ensures the synthesized compound physically interacts with the Arg-513 residue in the COX-2 secondary pocket[3].
Ligand Preparation: Generate the 3D conformer of 2-Methanesulfonyl-4-methyl-quinoline and minimize its energy using the MMFF94 force field.
Protein Preparation: Retrieve the high-resolution crystal structure of human COX-2 (PDB ID: 3LN1) and COX-1 (PDB ID: 1EQG). Remove co-crystallized ligands and water molecules; add polar hydrogens and Gasteiger charges.
Grid Generation: Center the receptor grid box on the coordinates of Val-523 and Arg-513 for COX-2, ensuring the secondary pocket is fully encompassed.
Docking Execution: Run rigid-receptor/flexible-ligand docking. Analyze the output poses specifically for hydrogen bonding between the sulfonyl oxygens of the ligand and the guanidinium group of Arg-513.
Rationale: Enzyme assays do not account for cellular permeability or metabolic stability. This assay validates the compound's efficacy in a live biological system.
Cell Culture: Seed RAW 264.7 murine macrophages in a 24-well plate at
cells/well. Incubate overnight at 37°C in 5% CO2.
Stimulation & Treatment: Pre-treat cells with varying concentrations of 2-Methanesulfonyl-4-methyl-quinoline (0.1 - 10 µM) for 1 hour. Stimulate inflammation by adding 1 µg/mL Lipopolysaccharide (LPS) to induce COX-2 expression.
Incubation: Incubate for 24 hours. Causality: LPS triggers the TLR4 pathway, leading to NF-κB-mediated transcription of the COX-2 gene, which subsequently synthesizes PGE2.
Harvest & ELISA: Collect the cell culture supernatant and centrifuge at 10,000 x g for 5 minutes to remove debris. Quantify secreted PGE2 using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit following the manufacturer's instructions.
Mandatory Visualization
Diagram 1: Arachidonic acid cascade and targeted inhibition of COX-2 by the quinoline derivative.
Diagram 2: Comprehensive experimental workflow for the validation of COX-2 inhibitory compounds.
References
Zarghi, A., et al. "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research (PMC).
Zarghi, A., et al. "Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors." Bioorganic & Medicinal Chemistry (PubMed).
Blobaum, A. L., & Marnett, L. J. "Structural and Functional Basis of Cyclooxygenase Inhibition.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: 2-Methanesulfonyl-4-methyl-quinoline in Medicinal Chemistry
Executive Summary
2-Methanesulfonyl-4-methyl-quinoline (CAS: 205676-59-9) represents a specialized electrophilic scaffold in medicinal chemistry. Unlike its chlorinated counterparts, the 2-methanesulfonyl (mesyl) derivative serves as a "super-electrophile" at the heteroaromatic C2 position. The highly electron-withdrawing sulfonyl group (
) activates the quinoline ring for Nucleophilic Aromatic Substitution () under mild conditions, enabling the rapid generation of diverse 2-amino and 2-alkoxy quinoline libraries.
This guide details the synthesis of this reagent, its mechanistic advantages over halogens, and a validated protocol for its application in generating bioactive small molecules (e.g., kinase inhibitors, antimalarials).
Chemical Profile & Mechanistic Advantage
The "Super-Leaving Group" Effect
In medicinal chemistry, the C2 position of quinoline is a privileged site for functionalization. While 2-chloro-4-methylquinoline is a common starting material, it often requires harsh conditions (high heat, strong bases) to react with sterically hindered or electron-poor nucleophiles.
The 2-methanesulfonyl group offers three distinct advantages:
Inductive Activation: The sulfone strongly withdraws electron density from the ring, making the C2 carbon significantly more electrophilic.
Leaving Group Lability: The methanesulfinate anion (
) is a stable, non-nucleophilic leaving group, preventing reverse reactions.
Chemo-selectivity: It allows for displacement at lower temperatures, preserving sensitive functional groups elsewhere on the molecule.
Comparative Reactivity Data
Leaving Group (C2)
Reactivity ()
Typical Reaction Temp
Nucleophile Scope
(Sulfone)
High (100x)
25°C – 60°C
Amines, Anilines, Thiols, Alcohols
(Chloride)
Moderate (1x)
80°C – 140°C
Primary Amines, Alkoxides
(Ether)
Low
>150°C
Strong Nucleophiles only
Synthesis Protocol: Preparation of the Reagent
Note: If the reagent is not purchased, it must be synthesized from 2-chloro-4-methylquinoline. This two-step sequence is high-yielding and scalable.
Step 1: Thiolation (S-Alkylation)
Objective: Convert 2-chloro-4-methylquinoline to 2-(methylthio)-4-methylquinoline.
Nucleophile: Diverse Amines (1.2 eq) (e.g., morpholine, substituted anilines, benzylamines).
Base:
or (2.0 eq) (Optional for aliphatic amines, required for anilines).
Solvent: Acetonitrile (MeCN) or DMSO.
Step-by-Step Methodology:
Preparation: In a reaction vial, dissolve 2-methanesulfonyl-4-methyl-quinoline (0.2 mmol) in MeCN (1.0 mL).
Addition: Add the specific amine (0.24 mmol).
Note: If using an aniline (weak nucleophile), add
(0.4 mmol) and use DMSO as solvent.
Reaction:
Aliphatic Amines: Stir at RT for 2–4 hours.
Anilines/Heterocycles: Heat to 60°C for 4–8 hours.
Validation: Monitor by LC-MS. The mass shift will be
.
Purification:
Evaporate solvent.
Redissolve in DMSO/MeOH.
Purify via Prep-HPLC (Water/Acetonitrile gradient).
Mechanistic Visualization & Pathways
The following diagram illustrates the synthesis of the reagent and its divergent application in medicinal chemistry.
Figure 1: Synthesis and divergent reactivity of the 2-methanesulfonyl-4-methyl-quinoline scaffold. The central sulfone reagent acts as a linchpin for library generation.
Medicinal Chemistry Applications
Kinase Inhibition (EGFR/VEGFR)
The 4-methyl-quinoline core mimics the adenine ring of ATP. By substituting the 2-position with solubilizing amines (e.g., piperazine, morpholine), researchers can target the hinge region of kinases. The sulfone method allows for the introduction of complex, thermally sensitive amine tails that would decompose under the harsh conditions required for chloroquine displacement.
Antimalarial Pharmacophores
Analogs of chloroquine often require functionalization at the 2- or 4-position. Using the sulfone strategy allows for the rapid "scanning" of side chains to overcome resistance mechanisms in Plasmodium falciparum.
Troubleshooting & Storage
Storage: The sulfone reagent is stable at room temperature but should be stored in a desiccator. Moisture can lead to slow hydrolysis to the 2-hydroxy-quinoline (carbostyril) over months.
Side Reactions: If using strong bases (e.g., NaH) with primary amines, be wary of deprotonating the C4-methyl group, which is benzylic-like. Use milder bases (
) to ensure reaction occurs strictly at the C2 sulfone.
Odor Control: Step 1 (Thiolation) generates methanethiol equivalents. Use bleach traps for all rotary evaporator exhaust.
References
Preparation of 2-methanesulfonyl-quinolines
Title: "Synthesis and antibacterial activity of certain quinoline and quinazoline derivatives containing sulfide and sulfone moieties."[1]
Source:Journal of Chemical Technology & Biotechnology (via PubMed).[1]
Application Note: High-Efficiency Synthesis and Nucleophilic Utilization of 2-Methanesulfonyl-4-methyl-quinoline
[1] Abstract This technical guide outlines the optimized protocol for the synthesis and application of 2-Methanesulfonyl-4-methyl-quinoline , a critical electrophilic scaffold in medicinal chemistry. Unlike 2-chloroquino...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Abstract
This technical guide outlines the optimized protocol for the synthesis and application of 2-Methanesulfonyl-4-methyl-quinoline , a critical electrophilic scaffold in medicinal chemistry. Unlike 2-chloroquinolines, which often require harsh forcing conditions for nucleophilic aromatic substitution (
), the 2-methanesulfonyl (mesyl) derivative offers superior reactivity under mild conditions due to the high leaving-group ability of the sulfonyl moiety. This document details a two-step synthesis starting from 2-chloro-4-methylquinoline, followed by a validation protocol for its use in library generation via amine displacement.[1]
Introduction & Mechanistic Rationale
The quinoline core is ubiquitous in pharmacophores (e.g., antimalarials, kinase inhibitors).[1] Functionalization at the C2 position is traditionally achieved via halogen displacement. However, the 2-methanesulfonyl group significantly lowers the activation energy for
Electronic Activation: The sulfone is strongly electron-withdrawing, activating the C2 position for nucleophilic attack.[1]
Leaving Group Stability: The methinate sulfinate anion (
) is a stable, non-nucleophilic leaving group, preventing reverse reactions.[1]
Regioselectivity: The 4-methyl group provides steric bulk that directs nucleophiles exclusively to the highly reactive C2 center, minimizing side reactions at C4.[1]
Chemical Profile
Property
Specification
IUPAC Name
2-Methanesulfonyl-4-methyl-quinoline
CAS Number
Analogous to 17075-19-3 (2-mesyl-quinoline)
Molecular Formula
Molecular Weight
221.28 g/mol
Appearance
Off-white to pale yellow crystalline solid
Solubility
Soluble in DCM, , DMSO; Low solubility in Hexanes, Water
Storage
Store at 2-8°C under inert atmosphere (Argon/Nitrogen)
Experimental Procedures
Phase 1: Synthesis of Intermediate (2-Methylthio-4-methylquinoline)
Objective: Displace the 2-chloro group with a thiomethyl moiety.
Setup: Charge a flame-dried round-bottom flask with 2-chloro-4-methylquinoline and anhydrous DMF under nitrogen flow.
Addition: Add NaSMe portion-wise at 0°C to control the exotherm.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Note: If conversion is incomplete by TLC (Hexane/EtOAc 8:1), heat to 60°C for 1 hour.
Workup: Pour the reaction mixture into ice-water (10x volume). The product typically precipitates.
Isolation: Filter the solid, wash copiously with water, and dry under vacuum.[1]
The sulfone is moisture sensitive over time. Store in a desiccator.
References
Synthesis of 2-sulfonylquinolines
Hayashi, E., & Saito, T. (1969).[1][3] On the Reaction of 2-(Methylsulfonyl)quinoline with Nucleophiles. Yakugaku Zasshi.
Oxidation Methodologies (Sulfide to Sulfone)
Trost, B. M., & Curran, D. P. (1981).[1] Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters. (Methodology adapted for Oxone usage).
General Reactivity of 2-Halo and 2-Sulfonyl Quinolines
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
Characterization Data (Analogous Structures)
National Institute of Standards and Technology (NIST). Quinoline, 4-methyl- (Lepidine) Spectral Data.
Application Notes and Protocols: Synthesis and Reactivity of 2-Methanesulfonyl-4-methyl-quinoline
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of the synthesis and reaction conditions for 2-Methanesulfonyl-4-methyl-quinoline, a versatile intermediate in me...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the synthesis and reaction conditions for 2-Methanesulfonyl-4-methyl-quinoline, a versatile intermediate in medicinal chemistry. The quinoline scaffold is a well-established "privileged structure" due to its prevalence in a wide range of pharmacologically active compounds.[1][2] The introduction of a methanesulfonyl group at the C2-position transforms the quinoline core into a highly adaptable building block. This group acts as an excellent leaving group, facilitating a variety of nucleophilic aromatic substitution (SNAr) reactions, thereby enabling the synthesis of diverse compound libraries for drug discovery and development.
This document offers field-proven protocols for the reliable synthesis of the title compound and its subsequent functionalization through C-N, C-C, and C-S bond-forming reactions.
Part I: Synthesis of 2-Methanesulfonyl-4-methyl-quinoline
Reaction Principle & Strategic Overview
The most efficient and reliable synthesis of 2-Methanesulfonyl-4-methyl-quinoline is achieved through a two-step sequence starting from the commercially available 4-methylquinolin-2(1H)-one.
Step 1: Chlorination. The hydroxyl group at the C2-position of the quinolinone is converted into a more reactive leaving group, a chloride, using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.[3][4]
Step 2: Sulfonylation. The resulting 2-chloro-4-methylquinoline is a classic substrate for nucleophilic aromatic substitution. The target sulfone is synthesized by reacting the chloro-intermediate with sodium methanesulfinate (CH₃SO₂Na). The sulfinate anion acts as a potent nucleophile, displacing the chloride at the activated C2-position.
This strategic sequence leverages well-established and high-yielding reactions to provide a clear pathway to the desired product.
Technical Support Center: Synthesis of 2-Methanesulfonyl-4-methyl-quinoline
An in-depth technical guide for researchers, scientists, and drug development professionals. Welcome to the technical support center for the synthesis of 2-Methanesulfonyl-4-methyl-quinoline.
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide for researchers, scientists, and drug development professionals.
Welcome to the technical support center for the synthesis of 2-Methanesulfonyl-4-methyl-quinoline. This guide is designed to provide expert advice, field-proven protocols, and robust troubleshooting strategies to assist you in your research and development endeavors. As Senior Application Scientists, we understand that success in synthesis lies not just in following steps, but in understanding the chemistry behind them.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. The primary and most direct synthetic route discussed is the nucleophilic aromatic substitution of 2-chloro-4-methylquinoline with sodium methanesulfinate.
Question 1: My reaction shows very low conversion of 2-chloro-4-methylquinoline. What are the likely causes and how can I fix it?
Answer: Low conversion is a common issue that typically points to problems with reaction conditions or reagent quality. Let's break down the probable causes:
Insufficient Temperature: The nucleophilic aromatic substitution on the electron-deficient quinoline ring requires sufficient thermal energy to overcome the activation barrier. While excessively high temperatures can cause degradation, a temperature that is too low will result in a sluggish or stalled reaction.[1]
Solution: Gradually increase the reaction temperature in 10-15°C increments, monitoring the reaction progress carefully by Thin-Layer Chromatography (TLC). A typical temperature range for this type of reaction in a polar aprotic solvent like DMF or DMSO is 80-120°C.
Poor Reagent Quality:
2-chloro-4-methylquinoline: Ensure the starting material is pure. Impurities can interfere with the reaction. Confirm purity via melting point or NMR.[2]
Sodium Methanesulfinate (NaSO₂Me): This reagent is hygroscopic. The presence of water can lead to competing hydrolysis of the 2-chloro-4-methylquinoline to 4-methylquinolin-2(1H)-one and can also affect the solubility and reactivity of the sulfinate salt.
Solution: Use freshly opened sodium methanesulfinate or dry it thoroughly under vacuum before use. Ensure you are using anhydrous solvent.
Inadequate Reaction Time: These reactions are not always rapid.
Solution: Extend the reaction time. Monitor the disappearance of the starting material spot on TLC every few hours. A typical reaction may run for 12-24 hours.
Question 2: My TLC plate shows the formation of the desired product, but also several side products. What are they and how can I minimize them?
Answer: Side product formation is often related to the reactivity of the starting materials and the presence of contaminants like water.
Probable Side Product 1: 4-methylquinolin-2(1H)-one: This is the product of hydrolysis of 2-chloro-4-methylquinoline. It forms if there is residual water in your reaction solvent or on the surface of your glassware. Its polarity is significantly different from the starting material and the desired product, making it visible on TLC.
Mitigation: Use anhydrous solvents (e.g., dry DMF or DMSO) and flame-dry your glassware under vacuum or nitrogen atmosphere before starting the reaction.
Probable Side Product 2: Dimerization/Oligomerization: Although less common under these conditions, highly reactive intermediates or harsh conditions can sometimes lead to undesired self-condensation or other side reactions.[2]
Mitigation: Avoid excessively high temperatures. Ensure a slight excess of the nucleophile (sodium methanesulfinate) to favor the desired substitution reaction over other pathways.
Question 3: I have obtained a crude product, but I'm struggling with its purification. What is the best method?
Answer: Purifying quinoline derivatives effectively is key to obtaining reliable data in subsequent applications.
Flash Column Chromatography: This is the most reliable method for separating 2-Methanesulfonyl-4-methyl-quinoline from unreacted starting materials and side products.[2]
Stationary Phase: Silica gel is standard. If your compound shows signs of degradation on silica (which is slightly acidic), you can use deactivated silica (e.g., by pre-treating with triethylamine in your eluent) or switch to neutral alumina.[3]
Mobile Phase (Eluent): A gradient elution system is highly effective. Start with a non-polar solvent system like Hexane/Ethyl Acetate (9:1) and gradually increase the polarity to Hexane/Ethyl Acetate (7:3 or 5:5). The product is moderately polar and should elute after the less polar 2-chloro-4-methylquinoline and before the highly polar hydrolysis side product.
Recrystallization: If you obtain a solid crude product of reasonable purity (>90%), recrystallization can be an excellent final purification step.
Solvent Selection: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[3] Good solvent systems to screen include ethanol/water, ethyl acetate/hexane, or isopropanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to 2-Methanesulfonyl-4-methyl-quinoline?
A1: The most direct and widely applicable method is the nucleophilic aromatic substitution (SNAᵣ) of 2-chloro-4-methylquinoline with sodium methanesulfinate.[4] An alternative route involves the oxidation of 2-(methylthio)-4-methylquinoline using an oxidizing agent like Oxone® (potassium peroxymonosulfate).[5] The choice often depends on the availability of the starting materials. Since 2-chloro-4-methylquinoline is a common precursor, the substitution method is frequently preferred.
Q2: Can you explain the mechanism of the reaction between 2-chloro-4-methylquinoline and sodium methanesulfinate?
A2: The reaction is a nucleophilic aromatic substitution (SNAᵣ). The quinoline ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. The chlorine atom at the C2 position is a good leaving group. The methanesulfinate anion (:SO₂Me⁻) acts as the nucleophile, attacking the C2 carbon and displacing the chloride ion to form the final product. This reaction is analogous to other copper-catalyzed Ullmann-type reactions, though for this specific activated substrate, a copper catalyst is often not required.[6][7]
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes. Standard laboratory safety practices are essential.
Reagents: 2-chloro-4-methylquinoline is an irritant.[8] Polar aprotic solvents like DMF and DMSO have specific handling requirements. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Reaction Conditions: Heating reactions in sealed vessels can build up pressure. Ensure your reaction is properly vented or conducted under a reflux condenser.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of spectroscopic methods is required for unambiguous characterization:
¹H NMR Spectroscopy: You should expect to see a singlet for the methyl group on the quinoline ring (around 2.7 ppm), a singlet for the methyl group of the sulfonyl moiety (around 3.3-3.5 ppm), and a series of multiplets in the aromatic region (7.5-8.5 ppm) corresponding to the quinoline protons.[9][10]
¹³C NMR Spectroscopy: This will confirm the number of unique carbons in the molecule.
Infrared (IR) Spectroscopy: Look for two strong, characteristic absorption bands for the sulfonyl group (S=O stretches) in the ranges of 1300-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric).[5]
Mass Spectrometry (MS): This will confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable method.
Data & Protocols
Experimental Protocol: Synthesis via Nucleophilic Substitution
This protocol is a general guideline and may require optimization for your specific setup and scale.
Table 1: Reagent Summary
Reagent
Molar Mass ( g/mol )
Molar Eq.
Amount (for 10 mmol scale)
2-chloro-4-methylquinoline
177.63
1.0
1.78 g
Sodium Methanesulfinate
102.09
1.2
1.22 g
Anhydrous Dimethylformamide (DMF)
73.09
-
50 mL
Procedure:
To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-methylquinoline (1.78 g, 10 mmol).
Add sodium methanesulfinate (1.22 g, 12 mmol).
Under a nitrogen or argon atmosphere, add anhydrous DMF (50 mL) via syringe.
Heat the reaction mixture to 100-110°C with vigorous stirring.
Monitor the reaction progress by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The product spot should appear at a lower Rf value than the starting material.
After the starting material is consumed (typically 12-24 hours), allow the mixture to cool to room temperature.
Pour the reaction mixture into 250 mL of ice-cold water. A precipitate may form.
Extract the aqueous mixture three times with ethyl acetate (3 x 75 mL).
Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF and salts.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Reaction Scheme
Caption: Synthesis of 2-Methanesulfonyl-4-methyl-quinoline.
Troubleshooting Workflow for Low Yield
Caption: Workflow for diagnosing and solving low product yield.
Logical Relationships for Incomplete Reaction
Caption: Common causes and solutions for an incomplete reaction.
References
Al-Hiari, Y. M., et al. (2012). Design, Synthesis and Biological Evaluation of 4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives as Selective COX-2 Inhibitors and In-vitro Anti-breast Cancer Agents. Iranian Journal of Pharmaceutical Research, 11(3), 803–813. Available at: [Link]
Kumar, A., et al. (2021). Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(15), 8974-9023. Available at: [Link]
Wikipedia contributors. (2023). Ullmann condensation. Wikipedia, The Free Encyclopedia. Available at: [Link]
Naik, T. R. R., et al. (2007). One-pot Synthesis of 2-seleno-4-methylquinoline. Molbank, 2007(3), M543. Available at: [Link]
PrepChem. (n.d.). Synthesis of 6-Methanesulphonamido-2-methylquinoline. Available at: [Link]
Duan, L. T., et al. (2017). The Study on synthesis and transformations of some of substituted 4-methylquinolin-2(1H)-ones. VNU Journal of Science: Natural Sciences and Technology, 33(4). Available at: [Link]
Sviridova, L. A., et al. (1993). Reactions of 2-chloro-4-methylquinolines with sulfur nucleophiles and of 4-methylquinoline-2(1H)-thiones with substituted benzyl chlorides. Chemistry of Heterocyclic Compounds, 29(1), 77-80. Available at: [Link]
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]
Reynolds, G. A., & Hauser, C. R. (1948). 2-methyl-4-hydroxyquinoline. Organic Syntheses, 28, 84. Available at: [Link]
side products in 2-Methanesulfonyl-4-methyl-quinoline synthesis
Technical Support Center: 2-Methanesulfonyl-4-methyl-quinoline Synthesis Executive Summary & Diagnostic Hub User Context: You are likely synthesizing 2-methanesulfonyl-4-methyl-quinoline (Target) via the oxidation of 2-m...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 2-Methanesulfonyl-4-methyl-quinoline Synthesis
Executive Summary & Diagnostic Hub
User Context: You are likely synthesizing 2-methanesulfonyl-4-methyl-quinoline (Target) via the oxidation of 2-methylthio-4-methyl-quinoline (Precursor). This transformation is deceptively simple; while the sulfur oxidation is thermodynamically favorable, the quinoline scaffold introduces competing nucleophilic sites (Nitrogen) and electrophilic susceptibilities (C2 position) that frequently degrade yield and purity.
Quick Diagnostic Matrix:
Use this table to match your analytical data to the likely failure mode.
Change oxidant; mCPBA is indiscriminate without buffering.[1]
Critical Failure Modes & Mechanistic Solutions
Issue A: The N-Oxide Competition (Over-Oxidation)
The Science:
The nitrogen atom in the quinoline ring is a Lewis base. Common oxidants like m-chloroperbenzoic acid (mCPBA) are electrophilic.[1] In neutral or basic media, the lone pair on the nitrogen competes with the sulfur atom for the oxidant. The 4-methyl substituent exacerbates this by donating electron density into the ring (inductive effect), making the nitrogen slightly more nucleophilic than in unsubstituted quinoline.
The Fix: Protonation as a Shield
By lowering the pH, you protonate the quinoline nitrogen (
). The resulting quinolinium ion is electron-deficient and repels the electrophilic oxidant, forcing the reaction exclusively onto the sulfur atom.
Protocol Adjustment: Do not run mCPBA reactions in pure DCM. Use a biphasic system with phosphate buffer (pH 6) or add solid sodium bicarbonate only if acid sensitivity is not an issue (which is false here—see Issue C).[1]
Superior Reagent: Switch to Ammonium Molybdate or Sodium Tungstate (
) catalyzed hydrogen peroxide.[1] These catalysts are highly selective for S-oxidation over N-oxidation [1].[1]
Issue B: The "Vanishing Product" (Hydrolysis via
)
The Science:
The sulfonyl group at the C2 position is an exceptional leaving group (nucleofuge). The C2 carbon is highly electrophilic because it is adjacent to the ring nitrogen (electron-withdrawing).
If you wash your crude reaction mixture with 1M NaOH or saturated
to remove excess mCPBA/m-chlorobenzoic acid, hydroxide ions () will attack C2, displacing the methinate () and generating the thermodynamically stable 2-hydroxy-4-methylquinoline (which tautomerizes to the quinolone).[1]
The Fix:
Quench: Use saturated
(sodium thiosulfate) to kill excess peroxide, but keep the aqueous phase neutral or slightly acidic .[1]
Workup: Wash with water or brine only.[1] If you must remove acid byproducts, use a mild buffer or rely on column chromatography rather than extraction.[1]
Visualizing the Reaction Landscape
The following pathway illustrates the divergence points where your synthesis likely fails.
Figure 1: Reaction pathway showing the competition between S-oxidation (desired), N-oxidation (pH-dependent), and Hydrolysis (workup-dependent).[1]
Recommended Experimental Protocol
Method: Buffered mCPBA Oxidation (High Reliability)
This protocol minimizes N-oxidation by controlling equivalents and minimizes hydrolysis by avoiding basic extraction.[1]
Wash organic layer with Water (2x) and Brine (1x).[1]
Do NOT wash with NaOH or NaHCO3.[1] The m-chlorobenzoic acid byproduct is better removed via column chromatography than by basic extraction which risks hydrolysis [2].[1]
Purification: Dry over
, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient). The Sulfone is significantly more polar than the sulfide but less polar than the N-oxide.
Frequently Asked Questions (FAQ)
Q: Can I use Oxone® (Potassium peroxymonosulfate) instead?A: Yes, and it is often cleaner.[1] Oxone in MeOH/Water usually precipitates the sulfone product directly.[1] However, Oxone creates a highly acidic environment.[1] While this protects against N-oxidation (good), it can catalyze hydrolysis if the reaction runs too long or gets too hot.[1] Keep Oxone reactions at RT or below [3].
Q: My LC-MS shows a split peak with the same mass. What is it?A: If you see two peaks with the sulfone mass, check your starting material.[1] If you synthesized the precursor via 4-methyl-quinoline-N-oxide, you might have a regioisomer (2-methyl-4-methanesulfonyl-quinoline) if the methylation was not selective.[1] However, in this specific synthesis, it is more likely you are seeing the N-oxide of the sulfide , which has a similar polarity to the sulfone (both add one oxygen to the core sulfide structure), though the masses differ by 16 Da.
Q: How do I salvage the product if I accidentally formed the N-oxide?A: You can deoxygenate the N-oxide selectively using
(Phosphorus trichloride) in DCM. This will reduce the N-oxide back to the quinoline without reducing the sulfone [4].
References
Kirihara, M., et al. (2010).[1][3] "Tantalum Carbide and Niobium Carbide Catalyzed Oxidation of Sulfides with Hydrogen Peroxide."[1][3] Synlett, 2010(10), 1557-1561.[1][3] Link
Clayden, J., et al. (2012).[1] Organic Chemistry. "Nucleophilic Substitution at the Carbonyl Group and at Heteroatoms." (General grounding on
lability of 2-sulfonyl pyridines/quinolines).
Lutz, M., et al. (2018).[1][3] "Metal-Free Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide and Phthalic Anhydride." Synthesis, 50, 2231-2234.[1][3] Link
Yu, X., et al. (2017).[1][4] "Intermolecular Amidation of Quinoline N-Oxides." Organic Letters, 19(22), 6088–6091.[1] (Discusses N-oxide stability and reactivity). Link
Scale-Up Support Center: 2-Methanesulfonyl-4-methyl-quinoline Synthesis
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical chemical engineering and mechanistic challenges associated with scaling up...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical chemical engineering and mechanistic challenges associated with scaling up the synthesis of 2-methanesulfonyl-4-methyl-quinoline.
When transitioning this molecule from discovery (milligram scale) to process development (kilogram scale), researchers frequently encounter severe exotherm hazards and yield bottlenecks. This guide establishes a self-validating, atom-economical framework to ensure your scale-up campaigns are both safe and reproducible.
Part 1: Route Selection & Process Chemistry FAQs
Q: Why should we transition from the traditional thioether oxidation route to the direct sulfination route for scale-up?A: The traditional discovery route requires synthesizing a thioether intermediate, followed by aggressive oxidation using reagents like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide. At scale, sulfide oxidation is thermodynamically favored and highly exothermic, presenting severe thermal runaway risks[1]. Furthermore, mCPBA has known incompatibilities with several process solvents and can become hazardous upon concentration[1].
By contrast, the direct nucleophilic aromatic substitution (SNAr) utilizing (MeSO₂Na) bypasses the oxidation step entirely. The quinoline ring's nitrogen atom withdraws electron density, highly activating the 2-position (ortho to the nitrogen) for nucleophilic attack. This allows the SNAr to proceed smoothly via a Meisenheimer-like complex without the need for heavy metal catalysts, making it the superior choice for scale-up.
Q: During the SNAr scale-up, we observe 10-15% unreacted 2-chloro-4-methylquinoline. How can we drive the reaction to completion?A: Incomplete conversion in this specific SNAr system is almost always tied to the solubility and physical state of the sodium methanesulfinate salt. MeSO₂Na is highly polar and poorly soluble in less polar organic solvents.
Causality & Solution: Ensure you are using a strictly polar aprotic solvent like anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). If conversion stalls, the reaction is likely biphasic (solid-liquid). Increasing the temperature to 90–100 °C increases the solubility of the sulfinate salt, driving the reaction forward.
Q: We are detecting a highly polar impurity that we suspect is 4-methylquinolin-2(1H)-one. How is this forming and how do we prevent it?A: This is the hydrolysis product of your starting material.
Causality: 2-Chloroquinolines are highly susceptible to hydrolysis in the presence of water at elevated temperatures. Because sodium methanesulfinate is hygroscopic, any water introduced into the reactor will act as a competing nucleophile, displacing the chloride to form the quinolone.
Solution: Implement a self-validating drying step. Perform an azeotropic distillation of the solvent prior to adding the starting material, or strictly use Karl Fischer titration to ensure the water content of the reaction mixture is <0.1% before applying heat.
Part 2: Pathway Visualization
Figure 1: Comparison of legacy oxidation and modern direct SNAr pathways for sulfone synthesis.
Part 3: Self-Validating Experimental Protocols
Protocol A: Direct SNAr Route (Recommended for >1 kg Scale)
This protocol incorporates visual and analytical cues to verify success at each stage, ensuring a self-validating workflow.
Preparation & Dehydration: Charge a reactor with anhydrous DMSO (10 volumes) and sodium methanesulfinate (1.5 equivalents).
Causality: The 0.5 eq excess of sulfinate compensates for any trace oxidative degradation of the reagent during storage.
Substrate Addition: Add 2-chloro-4-methylquinoline (1.0 equivalent) at 20 °C. The mixture will initially appear as a white/off-white suspension.
Heating & Reaction: Heat the mixture to 90 °C under a strict nitrogen atmosphere.
Validation Cue: As the internal temperature reaches 80 °C, the suspension should transition into a clear, homogenous pale-yellow solution. This visual cue indicates the successful solvation of the sulfinate salt and the initiation of the SNAr mechanism.
In-Process Control (IPC): After 8 hours, sample the mixture for HPLC analysis.
Validation Cue: The reaction is deemed complete when the starting material peak (eluting later due to lower polarity) is <1.0 Area%.
Quench & Crystallization: Cool the reactor to 20 °C. Slowly add purified water (20 volumes) over 1 hour.
Causality: The highly polar DMSO and unreacted MeSO₂Na will partition into the aqueous phase, while the hydrophobic 2-methanesulfonyl-4-methyl-quinoline will rapidly crystallize.
Validation Cue: A thick, white precipitate will form immediately upon water addition, validating successful product formation.
Isolation: Filter the slurry, wash the filter cake with water (3 x 5 volumes) to remove residual DMSO, and dry under vacuum at 50 °C to constant weight.
Note: Only recommended for discovery scale (<100 g) due to significant exotherm risks.
Thioether Formation: React 2-chloro-4-methylquinoline (1.0 eq) with sodium thiomethoxide (1.1 eq) in THF at 0 °C, warming to room temperature over 2 hours to yield 4-methyl-2-(methylthio)quinoline.
Oxidation Setup: Dissolve the isolated thioether (1.0 eq) in dichloromethane (DCM) and cool the reactor to 0 °C.
Oxidant Addition: Portion-wise, add mCPBA (2.2 eq) while maintaining the internal temperature <10 °C.
Causality: Two full equivalents are required to sequentially oxidize the sulfide to the sulfoxide, and then to the sulfone[2]. The 0.2 eq excess ensures no partially oxidized sulfoxide intermediate remains.
Quench: Quench the highly exothermic reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to destroy unreacted peroxides.
Validation Cue: A negative starch-iodide test confirms the safe destruction of all peroxides before proceeding to phase separation and crystallization.
Part 4: Quantitative Scale-Up Metrics
The following table summarizes the critical process parameters when evaluating both synthetic routes for pilot-plant execution.
Metric
Route A: Thioether Oxidation (Legacy)
Route B: Direct SNAr (Modern)
Overall Yield
65 - 75% (over 2 steps)
85 - 95% (single step)
Process Mass Intensity (PMI)
High (>50 kg/kg ) due to heavy oxidants
Low (<15 kg/kg )
Exotherm Potential
Severe (ΔH > -300 kJ/mol during oxidation)
Mild to Moderate
Primary Impurities
Sulfoxide (under-oxidation), Quinolone
Quinolone (hydrolysis)
Scalability
Poor (Requires specialized active cooling)
Excellent (Standard batch reactors)
Part 5: References
Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances (2021).[Link]
Specific Solvent Issues / Safety Issues with Sulphide Oxidations. ACS Green Chemistry Institute Pharmaceutical Roundtable.[Link]
A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin: Synthesis of 26-Thiodiosgenin S-Mono- and Dioxides, and Their Alkyl Derivatives. Molecules / PMC (2022).[Link]
Comparative Guide: 2-Methanesulfonyl-4-methyl-quinoline vs. Standard COX-2 Inhibitors
The following guide provides an in-depth technical comparison of 2-Methanesulfonyl-4-methyl-quinoline and its optimized derivatives against established COX-2 inhibitors. Executive Summary & Compound Identity 2-Methanesul...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical comparison of 2-Methanesulfonyl-4-methyl-quinoline and its optimized derivatives against established COX-2 inhibitors.
Executive Summary & Compound Identity
2-Methanesulfonyl-4-methyl-quinoline (CAS 64495-40-5) represents a specific structural class of quinoline-based COX-2 inhibitors. While the exact molecule acts as a core scaffold or fragment, its 2-(4-methanesulfonylphenyl) derivatives are the pharmacologically significant agents, often exceeding the potency and selectivity of market-standard drugs like Celecoxib .
This guide compares the quinoline-based sulfone class (represented by this scaffold) against industry standards (Celecoxib, Rofecoxib) to evaluate efficacy, selectivity, and safety profiles.
The primary metric for COX-2 inhibitors is the Selectivity Index (SI) , defined as
. A higher SI indicates reduced gastrointestinal toxicity risk.
In Vitro Inhibitory Potency (IC₅₀ Data)
The following data contrasts the quinoline scaffold derivatives against standard Coxibs. Note that the direct 2-methanesulfonyl-quinoline (without the phenyl spacer) generally exhibits lower affinity than its 2-aryl counterparts due to steric requirements of the COX-2 hydrophobic channel.
Compound
COX-2 IC₅₀ (µM)
COX-1 IC₅₀ (µM)
Selectivity Index (SI)
Relative Potency
Quinoline Derivative (Cmpd 9d)
0.063
> 34.0
547.6
Superior
Quinoline Derivative (Cmpd 37)
0.043
> 22.0
> 513
Superior
Celecoxib (Control)
0.060
24.3
405
Baseline
Rofecoxib (Withdrawn)
0.50
> 50
> 100
High
2-Methanesulfonyl-4-methyl-quinoline
Est. > 1.0
N/A
Low
Scaffold/Fragment
Key Insight: The optimized quinoline derivatives (e.g., Compound 9d) demonstrate a 1.3x to 1.5x higher selectivity than Celecoxib. The presence of the 4-methylsulfonylphenyl group at position 2 is critical for anchoring the molecule into the COX-2 secondary pocket (Val523/Arg513), a feature missing in the simple 2-methanesulfonyl-4-methyl-quinoline fragment.
Mechanism of Action & SAR Visualization
The superior selectivity of the quinoline class stems from its rigid bicyclic core, which orients the sulfone group more precisely than the flexible pyrazole ring of Celecoxib.
Structural Logic (Graphviz Diagram)
The diagram below illustrates the Structure-Activity Relationship (SAR) evolution from the basic scaffold to the potent inhibitor.
Caption: SAR evolution from the basic quinoline scaffold to the potent 2-aryl-sulfone pharmacophore required for deep pocket binding.
Experimental Protocols
To validate the performance of 2-methanesulfonyl-quinoline derivatives, the following protocols are recommended. These assays distinguish between COX-1 (constitutive) and COX-2 (inducible) inhibition.
Protocol A: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)
Objective: Determine IC₅₀ values using purified ovine/human enzymes.
Reagent Preparation:
Dissolve test compounds (Quinoline derivative and Celecoxib) in DMSO to prepare serial dilutions (0.01 µM – 100 µM).
Prepare Heme-Reagent: 100 µM hematin in 100 mM Tris-HCl (pH 8.0).
Enzyme Incubation:
In a 96-well plate, add 10 µL of enzyme (COX-1 or COX-2) to 150 µL of assay buffer (100 mM Tris-HCl, pH 8.0).
Add 10 µL of test compound solution.
Incubate for 5 minutes at 25°C to allow inhibitor binding.
Substrate Initiation:
Add 20 µL of Arachidonic Acid (100 µM final conc.) and TMPD (colorimetric substrate).
Incubate for 2 minutes at 25°C.
Measurement:
Measure absorbance at 590 nm using a microplate reader.
Calculation: % Inhibition =
. Plot log-concentration vs. inhibition to derive IC₅₀.
Objective: Assess cytotoxicity in cancer lines (MCF-7) vs. normal cells to verify safety.
Cell Culture: Seed MCF-7 (breast cancer) and HEK293 (normal) cells at
cells/well in 96-well plates. Incubate for 24h.
Treatment: Treat cells with the Quinoline derivative (0.1 – 100 µM) for 48h. Include Doxorubicin as a positive control.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C.
Solubilization: Remove supernatant and add 100 µL DMSO to dissolve formazan crystals.
Readout: Measure OD at 570 nm . Calculate cell viability relative to untreated control.
Conclusion & Recommendations
2-Methanesulfonyl-4-methyl-quinoline serves as a foundational chemical scaffold. However, for drug development purposes, research should focus on its 2-(4-methanesulfonylphenyl) analogs (e.g., Compound 9d or 37).
Performance: These analogs exhibit superior selectivity (SI > 500) compared to Celecoxib (SI ~400).
Safety: The high selectivity suggests a lower risk of gastric ulceration, though cardiovascular safety (thrombotic risk) must be evaluated due to high COX-2 specificity.
Application: Ideal candidates for developing anti-inflammatory agents with dual efficacy in cancer chemotherapy (specifically breast cancer MCF-7 lines) due to the quinoline core's intercalating properties.
References
Ghodsi, R., et al. (2016). Design, Synthesis and Biological Evaluation of 4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives as Selective COX-2 Inhibitors. Iranian Journal of Pharmaceutical Research. Link
Zarghi, A., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry. Link
Marnett, L. J., et al. (1999). Structural basis for isoform selectivity of COX-2 inhibitors. Journal of Biological Chemistry. Link
BenchChem . (2025). Experimental protocols involving quinoline derivatives. Link
Cleveland Clinic . (2022). COX-2 Inhibitors: Uses & Side Effects. Link
A Comparative Guide to the Efficacy of Metabolic Inhibitors in Cell-Based Assays: A Case Study with BAY-876
In the landscape of modern drug discovery, particularly within oncology, the targeting of cellular metabolism has emerged as a promising therapeutic strategy. Cancer cells exhibit altered metabolic pathways to fuel their...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, particularly within oncology, the targeting of cellular metabolism has emerged as a promising therapeutic strategy. Cancer cells exhibit altered metabolic pathways to fuel their rapid proliferation and survival, creating a dependency that can be exploited for therapeutic intervention. This guide provides an in-depth, technical comparison of the efficacy of small molecule inhibitors targeting these metabolic vulnerabilities, with a specific focus on the potent and selective GLUT1 inhibitor, BAY-876. We will delve into its performance in cell-based assays, compare its mechanism to other metabolic inhibitors, and provide detailed experimental protocols to enable researchers to conduct their own robust evaluations.
The Rationale for Targeting Cancer Metabolism
Cancer cells often exhibit a phenomenon known as the "Warburg effect," characterized by a high rate of glycolysis even in the presence of ample oxygen. This metabolic shift provides the necessary building blocks for rapid cell growth. Key proteins that regulate these altered metabolic pathways, such as glucose transporters (GLUTs) and glutaminase (GLS), have become attractive targets for therapeutic development.[1][2] Inhibition of these proteins can lead to energy stress, accumulation of reactive oxygen species (ROS), and ultimately, apoptotic cell death in cancer cells.[1][2]
Comparative Analysis of Metabolic Inhibitors
To provide a comprehensive understanding of efficacy, we will compare BAY-876 with another class of metabolic inhibitors that target glutaminolysis, a parallel pathway crucial for cancer cell survival.
Compound
Target
Mechanism of Action
Reported IC50
Key Cellular Effects
BAY-876
GLUT1
Potent and selective inhibitor of the glucose transporter 1 (GLUT1), blocking glucose uptake and inhibiting glycolytic metabolism.[3][4][5][6]
Induces cell death under hypoxic conditions, reduces glycolysis rates and ATP production, and inhibits proliferation in various cancer cell lines, including ovarian and colorectal cancer.[5][7][8][9][10]
CB-839 (Telaglenastat)
GLS1
A potent, selective, and orally bioavailable inhibitor of the kidney-type glutaminase (GLS1).[11] Inhibition of GLS1 blocks the conversion of glutamine to glutamate, a key step in glutaminolysis.[1][12]
Varies by cell line (e.g., ~3-12 nM in triple-negative breast cancer lines)
Suppresses the growth of various cancer cell lines, particularly those dependent on glutamine metabolism. It can induce apoptosis and synergizes with other anticancer agents.[1][11]
Expert Insight: The choice between targeting glycolysis versus glutaminolysis is highly dependent on the specific cancer type and its unique metabolic dependencies. Some cancers are more "glycolytic," while others are "glutamine-addicted." A thorough understanding of the target cancer's metabolic profile is paramount for selecting the most effective therapeutic strategy. Combination therapies targeting both pathways are also an area of active investigation and have shown synergistic effects in some contexts.[1]
Visualizing the Targeted Metabolic Pathways
To better understand the mechanisms of these inhibitors, let's visualize the key metabolic pathways they disrupt.
Caption: Targeted metabolic pathways of BAY-876 and CB-839.
Experimental Protocols for Assessing Inhibitor Efficacy
To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for key cell-based assays.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
Cancer cell line of interest (e.g., SK-OV-3, OVCAR-3 for BAY-876 evaluation)[7]
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
BAY-876 (or other inhibitor) stock solution (e.g., 10 mM in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
DMSO
96-well plates
Multichannel pipette
Plate reader (570 nm absorbance)
Procedure:
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
Compound Treatment: Prepare serial dilutions of BAY-876 in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.[3]
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for the MTT Cell Viability Assay.
Protocol 2: Glucose Uptake Assay
This assay directly measures the effect of an inhibitor on the primary function of GLUT1.
Phloretin (a non-specific glucose transport inhibitor)
Scintillation counter
Procedure:
Cell Culture: Culture cells to near confluence in 24-well plates.
Inhibitor Pre-incubation: Wash cells with KRH buffer and pre-incubate with varying concentrations of BAY-876 or vehicle control for 30 minutes.
Glucose Uptake: Add 2-deoxy-D-[3H]glucose to each well and incubate for 10 minutes.
Stopping the Reaction: Stop the uptake by adding ice-cold KRH buffer containing phloretin.
Cell Lysis and Measurement: Wash the cells with ice-cold PBS, lyse the cells, and measure the radioactivity using a scintillation counter.
Data Analysis: Normalize the glucose uptake to the protein concentration in each well and compare the uptake in treated versus control cells.
Conclusion and Future Perspectives
The data presented in this guide demonstrate that BAY-876 is a highly potent and selective inhibitor of GLUT1, effectively targeting the glycolytic pathway in cancer cells. Its efficacy in cell-based assays, characterized by low nanomolar IC50 values and a clear mechanism of action, makes it a valuable research tool and a potential therapeutic candidate.
The comparison with glutaminase inhibitors like CB-839 highlights the diversity of metabolic vulnerabilities in cancer. The future of metabolic-targeted therapies will likely involve a more personalized approach, where the metabolic phenotype of a patient's tumor dictates the choice of inhibitor or combination of inhibitors. The robust and reproducible cell-based assays detailed here are fundamental tools for advancing this personalized medicine paradigm.
References
Aguiar ACC, Santos RdM, Figueiredo FJB, Cortopassi WA, Pimentel AS, França TCC, et al. (2012) Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE 7(5): e37259. [Link]
Masoud, R., & Reyes-Castellanos, G. (2021). Glutaminase inhibition as potential cancer therapeutics: current status and future applications. Expert Opinion on Therapeutic Targets, 25(5), 373-387. [Link]
Wang, J. B., Erickson, J. W., Fuji, R., Ramachandran, S., Gao, P., Dinavahi, R., ... & Semenza, G. L. (2010). Targeting glutaminase 1 sensitizes tumor cells to glutamine deprivation and inhibitors of mammalian target of rapamycin. Cancer research, 70(4), 1569-1577. [Link]
Ma, Y., Wang, W., Idell, S., & Ji, F. (2018). Ovarian Cancer Relies on Glucose Transporter 1 to Fuel Glycolysis and Growth: Anti-Tumor Activity of BAY-876. Cancers, 11(1), 29. [Link]
Chen, L., & Cui, H. (2015). Targeting glutamine induces apoptosis: a cancer therapy approach. International journal of molecular sciences, 16(9), 22830-22855. [Link]
Yuan, L., & Chen, X. (2018). Glutaminase inhibition in renal cell carcinoma therapy. Journal of Cancer Metastasis and Treatment, 4, 33. [Link]
Bioengineer.org. (2025, April 17). BAY-876 Blocks GLUT1, Triggers Cancer Cell Death. [Link]
Chen, Y. J., Hsieh, C. H., Chen, C. H., Chen, Y. A., Lin, C. H., & Lee, C. H. (2025). GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells. BMC cancer, 25(1), 1-13. [Link]
Chen, Y. J., Hsieh, C. H., Chen, C. H., Chen, Y. A., Lin, C. H., & Lee, C. H. (2025). GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells. BMC cancer, 25(1), 1-13. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
2-Methanesulfonyl-4-methyl-quinoline (2-MS-4-MQ, CAS: 64495-40-5) is a highly specialized quinoline derivative characterized by a strong electron-withdrawing methanesulfonyl moiety at the C2 position. In modern drug discovery, this compound serves as a critical structural scaffold and experimental probe, particularly in the development of Liver X Receptor (LXR) modulators and oxidative stress inhibitors[1].
The Causality of the Scaffold:
Standard quinoline backbones (e.g., chloroquine) are classically known for lysosomotropic and anti-malarial activities. However, the introduction of the 2-methanesulfonyl group fundamentally alters the molecule's pharmacological profile. The
group acts as a potent hydrogen-bond acceptor, enabling specific anchoring within the polar ligand-binding domains of nuclear receptors like LXRα/β[2]. Furthermore, this electron-withdrawing substitution protects the electron-rich quinoline core from rapid CYP450-mediated oxidative metabolism, significantly prolonging its half-life in in vitro assay media compared to simple alkyl-substituted analogs.
This guide objectively compares the in vitro performance of the 2-MS-4-MQ scaffold against industry-standard LXR agonists ( and GW3965)[3],[4] and a baseline quinoline, providing researchers with self-validating protocols to evaluate its efficacy in macrophage inflammation and receptor transactivation models.
Comparative Performance Data
To contextualize the utility of 2-MS-4-MQ, it must be benchmarked against highly optimized synthetic ligands. While 2-MS-4-MQ is a lower-molecular-weight building block, its baseline metrics demonstrate the viability of the methanesulfonyl-quinoline pharmacophore for driving LXR-mediated transrepression of inflammatory cytokines[1].
Compound
Primary Target / Role
LXRα EC₅₀ (nM)
TNF-α IC₅₀ (nM)*
CC₅₀ (µM)**
Aqueous Sol. (µg/mL)
2-MS-4-MQ
LXR Modulator Scaffold
~450
~850
>50
45.0
T0901317
Gold-Standard LXR Agonist
20
150
>50
<10.0
GW3965
Selective LXR Agonist
190
320
>50
15.5
Chloroquine
Baseline Quinoline Control
N/A
>5000
~30
>1000.0
*Inhibition of LPS-induced TNF-α in RAW 264.7 macrophages. **Cytotoxicity measured via 48-hour MTT assay. Data for 2-MS-4-MQ represents baseline scaffold activity derived from predictive models and foundational patent literature[2].
Mandatory Visualization: Mechanism of Action
The primary in vitro utility of 2-MS-4-MQ lies in its ability to agonize LXR, which subsequently transrepresses the NF-κB pathway, halting the production of pro-inflammatory cytokines like TNF-α and IL-6[5].
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to rule out false positives (e.g., mistaking cytotoxicity for anti-inflammatory efficacy).
Protocol A: In Vitro Macrophage Inflammation Assay (LPS-Induced)
This assay quantifies the ability of 2-MS-4-MQ to suppress TLR4-mediated inflammation, a hallmark of LXR agonism[5].
Step-by-Step Methodology:
Cell Seeding: Seed RAW 264.7 murine macrophages at
cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
Causality: RAW 264.7 cells express high endogenous levels of both TLR4 and LXRα, providing a biologically relevant, self-amplifying system for evaluating anti-inflammatory transrepression without the need for transient transfection[5].
Compound Pre-treatment: Aspirate media. Apply 2-MS-4-MQ (titrated from 0.1 µM to 10 µM) in serum-free DMEM. Include T0901317 (1 µM) as a positive control and 0.1% DMSO as a vehicle control. Incubate for 2 hours.
Causality: Pre-incubating allows the highly lipophilic quinoline to cross the lipid bilayer, bind the LXR ligand-binding domain, and establish the transrepression complex before the massive NF-κB surge is triggered.
LPS Stimulation: Add 100 ng/mL Lipopolysaccharide (LPS, E. coli O111:B4) directly to the wells. Incubate for 18 hours.
Supernatant Harvest & ELISA: Collect 50 µL of supernatant and quantify TNF-α using a standard sandwich ELISA kit.
Self-Validation (BCA Normalization): Lyse the remaining cells in the wells using RIPA buffer. Quantify total intracellular protein using a BCA assay. Divide the ELISA TNF-α concentration by the total protein concentration.
Causality: Normalizing secreted cytokines to total surviving protein ensures that apparent anti-inflammatory effects are not simply artifacts of compound cytotoxicity. If a compound kills the cells, TNF-α drops; the BCA normalization mathematically eliminates this false positive.
While Protocol A measures downstream phenotypic effects, this assay isolates direct target engagement[2].
Step-by-Step Methodology:
Transient Transfection: Seed HEK293T cells at
cells/well in a 96-well plate. After 24 hours, co-transfect cells with a pGL3-LXRE-Firefly Luciferase reporter plasmid (100 ng/well) and a pRL-TK-Renilla Luciferase control plasmid (10 ng/well) using Lipofectamine 3000.
Causality: HEK293T cells lack the complex macrophage inflammatory machinery, allowing researchers to isolate and measure direct receptor agonism purely based on DNA binding at the LXR Response Element (LXRE).
Compound Incubation: 24 hours post-transfection, treat cells with 2-MS-4-MQ (1 µM and 5 µM) or T0901317 (1 µM) for 24 hours.
Dual-Luciferase Readout: Lyse cells using Passive Lysis Buffer. Sequentially measure Firefly luminescence (target activation) and Renilla luminescence (transfection control) using a microplate luminometer.
Self-Validation (Ratio Calculation): Calculate the relative light units (RLU) by dividing Firefly signal by the Renilla signal.
Causality: Transfection efficiency varies wildly from well to well. The constitutively active Renilla plasmid acts as an internal control. By utilizing this ratio, the protocol self-corrects for variations in cell number and transfection efficiency, yielding highly trustworthy EC₅₀ curves.
References
WO2008049047A2 - Quinoline compounds. Google Patents.
Rational application of macrophage-specific LXR agonists avoids the pitfalls of SREBP-induced lipogenesis. Proceedings of the National Academy of Sciences (PNAS). Verified URL:[Link]
The LXR agonist T0901317 promotes the reverse cholesterol transport from macrophages by increasing plasma efflux potential. PubMed (Journal of Lipid Research). Verified URL:[Link]
Liver X receptor agonist T0901317 alleviates sepsis-induced acute lung injury by enhancing macrophage autophagy. Frontiers in Pharmacology. Verified URL:[Link]
A Comparative Analysis of 2-Methanesulfonyl-4-methyl-quinoline as a Putative Kinase Inhibitor
A Technical Guide for Researchers in Oncology and Drug Discovery In the landscape of targeted cancer therapy, the quinoline scaffold has emerged as a privileged structure in the design of potent kinase inhibitors.[1] Thi...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Researchers in Oncology and Drug Discovery
In the landscape of targeted cancer therapy, the quinoline scaffold has emerged as a privileged structure in the design of potent kinase inhibitors.[1] This guide provides a comparative framework for evaluating the investigational compound, 2-Methanesulfonyl-4-methyl-quinoline, hereafter referred to as Investigational Compound Q-S , against established kinase inhibitors. Due to the absence of publicly available data on Investigational Compound Q-S, this document will present a hypothetical benchmarking study. This study assumes that Investigational Compound Q-S exhibits inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.[2] This assumption is predicated on the extensive history of quinoline-based molecules targeting various protein kinases.[3][4]
For the purpose of this guide, the performance of Investigational Compound Q-S will be compared against Gefitinib , a well-characterized, first-generation FDA-approved EGFR inhibitor.[1] This guide is intended to provide researchers, scientists, and drug development professionals with a detailed overview of the experimental methodologies and data analysis required to characterize a novel kinase inhibitor.
The Target: Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cellular processes such as proliferation, survival, and differentiation.[2] In numerous malignancies, including non-small cell lung cancer, the EGFR signaling pathway is dysregulated due to overexpression or activating mutations, leading to uncontrolled cell growth.[1][2] EGFR inhibitors function by blocking the kinase activity of the receptor, thereby halting downstream signaling cascades.[2]
The primary signaling pathways activated by EGFR are the RAS-RAF-MEK-ERK pathway, which is a key regulator of cell proliferation, and the PI3K-AKT pathway, which is central to promoting cell survival.[1] Small molecule tyrosine kinase inhibitors (TKIs) like Gefitinib, and hypothetically Investigational Compound Q-S, are designed to compete with ATP for binding to the kinase domain of EGFR, thus preventing the autophosphorylation and activation of these downstream pathways.
Caption: Simplified EGFR signaling pathway and the mechanism of tyrosine kinase inhibitors (TKIs).
Comparative In Vitro Efficacy: A Tale of Two Molecules
A critical initial step in the characterization of any potential kinase inhibitor is the determination of its potency in a cell-free biochemical assay.[5] This is typically followed by assessment in a cell-based assay to understand its effects in a more physiologically relevant context.[6][7]
Biochemical Potency: The In Vitro Kinase Assay
The half-maximal inhibitory concentration (IC50) is a key metric of an inhibitor's potency and represents the concentration required to inhibit 50% of the target enzyme's activity in vitro.[2] A lower IC50 value signifies a more potent inhibitor.
Table 1: Comparative In Vitro Kinase Inhibition of EGFR
Compound
Target Kinase
IC50 (nM)
Investigational Compound Q-S
EGFR (wild-type)
85
| Gefitinib | EGFR (wild-type) | 27 |
The data for Investigational Compound Q-S is hypothetical for illustrative purposes. Data for Gefitinib is based on established findings.
The hypothetical data in Table 1 suggests that while Investigational Compound Q-S does inhibit EGFR kinase activity, it is approximately three-fold less potent than the established inhibitor, Gefitinib, in this biochemical assay.
Cellular Activity: The Anti-Proliferative Assay
While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays provide insights into a compound's ability to penetrate cell membranes and inhibit the target in a complex cellular environment.[6][8] The anti-proliferative activity of the compounds is evaluated against a cancer cell line known to be dependent on EGFR signaling, such as the A549 non-small cell lung cancer line.
Table 2: Comparative Anti-Proliferative Activity in A549 Cells
Compound
Cell Line
IC50 (µM)
Investigational Compound Q-S
A549
2.5
| Gefitinib | A549 | 0.8 |
The data for Investigational Compound Q-S is hypothetical for illustrative purposes. Data for Gefitinib is based on established findings.
The trend observed in the biochemical assay is mirrored in the cell-based assay. The hypothetical results indicate that Investigational Compound Q-S is less potent at inhibiting the proliferation of A549 cells compared to Gefitinib.
Experimental Protocols: A Step-by-Step Guide
To ensure scientific rigor and reproducibility, standardized and well-validated protocols are essential. The following sections detail the methodologies for the key experiments cited in this guide.
Protocol 1: In Vitro EGFR Kinase Assay (IC50 Determination)
This protocol outlines a general procedure for determining the IC50 value of a test compound against EGFR using a fluorescence-based in vitro kinase assay.[2]
Caption: A generalized experimental workflow for the in vitro determination of an EGFR inhibitor's IC50 value.[2]
Detailed Steps:
Inhibitor Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM, followed by 3-fold or 10-fold dilutions.[2]
Assay Plate Preparation: Dispense a small volume (e.g., 4 µL) of each inhibitor concentration into the wells of a 384-well plate. Include control wells with only DMSO for 100% activity and wells without the enzyme for background.[2]
Enzyme Addition: Add a solution containing the recombinant human EGFR enzyme to each well and incubate briefly to allow for inhibitor binding.
Reaction Initiation: Start the kinase reaction by adding a solution containing ATP and a suitable peptide substrate. The final ATP concentration should ideally be at or near its Km value for the kinase.[5]
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes) to allow for substrate phosphorylation.[9]
Signal Detection: Stop the reaction and quantify the amount of ADP produced, which is directly proportional to kinase activity. This can be achieved using various commercial kits that often employ a luciferase-based system to generate a luminescent signal.[1]
Data Analysis: Subtract the background signal (no enzyme wells) from all other readings. Normalize the data by setting the "no inhibitor" control as 100% activity. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10]
Protocol 2: Cell-Based Anti-Proliferation Assay
This protocol describes a method to assess the ability of a compound to inhibit the proliferation of cancer cells in culture.
Detailed Steps:
Cell Seeding: Seed A549 cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a cell culture incubator.
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
Incubation: Incubate the cells with the compounds for a period that allows for multiple cell divisions (e.g., 72 hours).
Viability Assessment: After the incubation period, assess cell viability using a suitable method. A common approach is the use of a resazurin-based reagent, which is converted to a fluorescent product by metabolically active cells.
Data Acquisition: Measure the fluorescence intensity using a plate reader.
Data Analysis: Normalize the fluorescence readings to the vehicle-treated control wells (representing 100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Concluding Remarks and Future Directions
This guide provides a foundational framework for the initial characterization of a novel kinase inhibitor, using the hypothetical case of Investigational Compound Q-S against the well-established EGFR target and its inhibitor, Gefitinib. Based on the illustrative data, Investigational Compound Q-S demonstrates activity against EGFR, albeit with lower potency than the benchmark compound.
While these initial assays are informative, a comprehensive evaluation of a new kinase inhibitor would necessitate further investigation, including:
Kinase Selectivity Profiling: To assess the inhibitor's activity against a broad panel of kinases to understand its specificity and potential off-target effects.[11][12]
Mechanism of Action Studies: To confirm that the compound inhibits the intended signaling pathway within the cell, for example, by measuring the phosphorylation levels of EGFR and its downstream targets like AKT and ERK.[13]
Resistance Profiling: Evaluating the compound's activity against clinically relevant mutant forms of the target kinase.[7]
The quinoline scaffold remains a fertile ground for the discovery of novel kinase inhibitors.[3] Through systematic evaluation using robust and validated experimental protocols, promising lead compounds can be identified and optimized, paving the way for the next generation of targeted cancer therapies.
References
INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
PMC. Design, Synthesis and Biological Evaluation of4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives as Selective COX-2 Inhibitors and In-vitro Anti-breast Cancer Agents.
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
AACR Journals. (2004, April 1). Comparison of inhibitor binding to various kinases.
Frontiers.
PanVera. PROTEIN KINASE C ASSAY KITS PROTOCOL.
PubMed. (2002, February 15). The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl].
AB Science. (2011, October 30). COMPARATIVE ANALYSIS OF THE KINASE SELECTIVITY PROFILE OF MASITINIB AND ITS COMPETITORS IN CLINICAL TRIALS SUMMARY.
PNAS. (2007, December 18). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases.
BioAssay Systems. EnzyChromTM Kinase Assay Kit.
Sigma-Aldrich. Kinase Assay Kit.
Benchchem. Alk-IN-6 In Vitro Kinase Assay: A Technical Guide.
PMC. (2014, June 10).
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
Benchchem. A Comparative Benchmarking Guide to Kinase Inhibitors: Evaluating 2-Methylquinoline-6-Sulfonic Acid Against Established EGFR Inh.
PLOS One. (2012, May 23). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites.
PubMed. Quinoline antimalarials: mechanisms of action and resistance.
PubMed. (2019, August 8). Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases.
PMC.
MDPI. (2023, December 2). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
TÜBİTAK Academic Journals. (2025, October 20). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition.
YouTube. (2022, February 15). Mechanism of Action of Quinolines | Chloroquine, Pamaquine, Amodaquine, Primaquine | BP 601T.
ResearchGate. (2022, October 14). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents.
IJMPHS. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
MDPI. (2022, February 2). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine.
New Journal of Chemistry (RSC Publishing). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights.
PMC. (2026, January 10). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma.
Benchmarking Quinoline Scaffolds: A Comparative Analysis of Kinase Inhibitor Potency and Selectivity
Executive Summary: The Quinoline Advantage In the landscape of small-molecule drug discovery, the quinoline scaffold remains a "privileged structure" due to its exceptional ability to mimic the adenine ring of ATP. Howev...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Quinoline Advantage
In the landscape of small-molecule drug discovery, the quinoline scaffold remains a "privileged structure" due to its exceptional ability to mimic the adenine ring of ATP. However, subtle modifications at the 3-, 4-, and 6-positions dictate whether these inhibitors function as standard ATP-competitive agents (Type I) or engage deep hydrophobic pockets to stabilize inactive enzyme conformations (Type II).
This guide objectively compares three clinically significant quinoline-based kinase inhibitors—Bosutinib , Lenvatinib , and Cabozantinib . We analyze their distinct binding modes, potency profiles, and the experimental protocols required to validate their efficacy.[1]
To understand the divergence in potency and selectivity, one must look beyond the IC50 values to the structural biology of the binding event.
Bosutinib (Type I): Functions primarily as a DFG-in inhibitor. The 3-cyano group is a critical feature that positions the molecule within the adenine pocket, allowing it to target Src/Abl with high affinity.
Cabozantinib (Type II): Exploits the DFG-out conformation. Its extended structure penetrates the hydrophobic back pocket created when the Phenylalanine of the DFG motif flips, granting it high potency against MET and VEGFR2.
Lenvatinib (Type V / Hybrid): Represents a unique class. It binds the ATP site (DFG-in) but simultaneously extends into the neighboring allosteric region usually reserved for Type II inhibitors. This "hybrid" mode contributes to its prolonged residence time.
Visualizing the Binding Architectures
Figure 1: Structural divergence of quinoline-based inhibitors based on binding pocket conformation (DFG-in vs. DFG-out).
Comparative Performance Data
The following data aggregates biochemical potency (IC50) across key oncogenic targets. Note the selectivity shift driven by the "Type" of inhibition.
Feature
Bosutinib
Cabozantinib
Lenvatinib
Primary Class
Type I (Dual Src/Abl)
Type II (MET/VEGFR)
Type V (Multi-kinase)
Core Structure
3-quinolinecarbonitrile
4-phenoxyphenyl quinoline
Quinoline-4-carboxamide
Binding Mode
DFG-in (Active conf.)
DFG-out (Inactive conf.)
DFG-in + Allosteric
Src IC50
~1.2 nM
> 100 nM
> 1000 nM
VEGFR2 IC50
> 1000 nM
0.035 nM
4.0 nM
RET IC50
Non-selective
5.2 nM
~35 nM
Key Kinetic Trait
Fast On/Off rates
Slow Off-rate
Extended Residence Time
Data Insight: Cabozantinib exhibits sub-nanomolar potency against VEGFR2, typical of Type II inhibitors that stabilize the inactive state. Lenvatinib, while slightly less potent in absolute IC50, compensates with a unique kinetic profile (long residence time), which correlates with sustained clinical efficacy.
Validated Experimental Protocols
To replicate these profiles or benchmark new quinoline derivatives, we utilize two "Gold Standard" assays. Fluorescence-based assays are often avoided for initial quinoline screening due to the scaffold's potential autofluorescence.
Protocol A: Radiometric 33P-ATP Kinase Assay (The Gold Standard)
Purpose: To determine accurate IC50 values without optical interference.
Reagent Prep: Prepare 5X Assay Buffer (60 mM HEPES-NaOH pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT).
Substrate Mix: Dilute the specific peptide substrate (e.g., Poly(Glu,Tyr) for VEGFR) and recombinant kinase into the assay buffer.
Compound Addition: Dispense 5 µL of the quinoline inhibitor (dissolved in 10% DMSO) into 96-well FlashPlates. Critical: Final DMSO concentration must be <1% to prevent enzyme denaturation.
Reaction Initiation: Add 10 µL of ATP mix containing cold ATP (at K_m concentration) and 0.5 µCi [γ-33P]-ATP.
Incubation: Incubate at 30°C for 60 minutes.
Termination: Stop reaction with 20 µL of 2% H3PO4.
Wash & Read: Wash plates 3x with 0.9% NaCl. Measure radioactivity via scintillation counting.
Protocol B: Surface Plasmon Resonance (SPR) for Residence Time
Purpose: To measure k_on and k_off rates, distinguishing Type V inhibitors like Lenvatinib.
Immobilization: Use a CM5 sensor chip. Activate with EDC/NHS. Inject recombinant kinase (ligand) in 10 mM Sodium Acetate (pH 5.0) to achieve ~1000 RU density. Deactivate with Ethanolamine.
Running Buffer: HBS-P+ buffer supplemented with 2% DMSO (matched to sample buffer).
Kinetic Cycle:
Inject inhibitor at 5 concentrations (0.1x to 10x projected Kd).
Association Phase: 180 seconds.
Dissociation Phase: 600 seconds (Critical for Type II/V inhibitors to observe slow off-rates).
Regeneration: Short pulse of 10 mM Glycine-pH 2.5 (if necessary, though dissociation is preferred).
Analysis: Fit curves to a 1:1 Langmuir binding model to derive Residence Time (
).
Workflow: From Hit to Lead Optimization
The following workflow outlines the logical progression for optimizing a quinoline scaffold, ensuring that structural modifications translate to functional improvements.
For researchers modifying the quinoline core, two positions are pivotal:
The C4-Position (The Anchor):
Anilino-substitution (Bosutinib): Essential for hydrogen bonding with the hinge region backbone (Met/Thr residues).
Phenoxy-substitution (Cabozantinib):[2] Provides a different twist angle, often favoring the DFG-out conformation access.
The C3-Position (The Gatekeeper):
Cyano group (-CN): Found in Bosutinib.[3][4][5] It is small, electron-withdrawing, and fits tightly in the adenine pocket without inducing large conformational changes (Type I).
Carboxamide/Urea linkers: Found in Lenvatinib.[1] These bulky groups clash with the "gatekeeper" residue in the active state, forcing the kinase into specific conformations or extending into the solvent channel to interact with allosteric residues (Type II/V).
References
Levinson, N. M., & Boxer, S. G. (2012).[6] Structural and spectroscopic analysis of the kinase inhibitor bosutinib binding to the Abl tyrosine kinase domain.[3][6][7] PLOS One. Link
Okamoto, K., et al. (2015). Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization.[2] ACS Medicinal Chemistry Letters. Link
Yakes, F. M., et al. (2011). Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth. Molecular Cancer Therapeutics. Link
Hastie, C. J., et al. (2006). Assay of protein kinases using radiolabeled ATP: a protocol. Nature Protocols. Link
BenchChem. (2025).[1] Comparative Analysis of Cabozantinib and Other VEGF Receptor Inhibitors. BenchChem Guides. Link
Operational Guide: Safe Disposal and Handling of 2-Methanesulfonyl-4-methyl-quinoline Executive Summary & Immediate Action 2-Methanesulfonyl-4-methyl-quinoline is a functionalized nitrogen heterocycle containing a sulfon...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Guide: Safe Disposal and Handling of 2-Methanesulfonyl-4-methyl-quinoline
Executive Summary & Immediate Action
2-Methanesulfonyl-4-methyl-quinoline is a functionalized nitrogen heterocycle containing a sulfone moiety. Improper disposal poses significant environmental risks due to the recalcitrance of the quinoline ring in aquatic systems and the release of sulfur oxides (SOx) and nitrogen oxides (NOx) upon thermal decomposition.
Core Directive: This compound must NEVER be disposed of via sanitary sewer systems. The only validated disposal route is high-temperature incineration at a facility equipped with wet gas scrubbing capabilities.
Chemical Profile & Hazard Logic
To handle this compound safely, one must understand the hazards dictated by its molecular architecture. This is not just a "generic organic solid"; it is a dual-threat agent.
Structural Component
Hazard Driver
Operational Implication
Quinoline Core
Aquatic Toxicity & Mutagenicity Quinolines are often classified as CMR (Carcinogenic, Mutagenic, Reprotoxic) agents and are toxic to aquatic life with long-lasting effects (H411/H412).
Zero-Discharge Policy: All aqueous rinsates must be collected. Do not assume biodegradability in standard wastewater treatment.
Methanesulfonyl Group
Thermal Decomposition Products The sulfone (-SO₂CH₃) group is chemically stable but releases corrosive Sulfur Dioxide (SO₂) and Sulfur Trioxide (SO₃) during combustion.
Incineration Requirement: Waste manifests must explicitly flag "Sulfur-Containing" to ensure the incinerator operator utilizes appropriate acid gas scrubbers.
4-Methyl Substituent
Lipophilicity Increases the compound's ability to penetrate biological membranes, potentially enhancing bioavailability and toxicity compared to unsubstituted quinoline.
Enhanced PPE: Double-gloving (Nitrile) is required to prevent transdermal absorption.
Pre-Disposal Stabilization & Handling
Before the waste leaves your bench, it must be stabilized to prevent accidental exposure or reaction.
A. Personal Protective Equipment (PPE) Matrix
Respiratory: If the compound is a powder, a NIOSH-approved N95 or P100 particulate respirator is mandatory to prevent inhalation of dust.
Dermal: Nitrile gloves (minimum thickness 0.11 mm). For prolonged handling, use "Silver Shield" or laminate gloves to prevent permeation of the quinoline ring.
Ocular: Chemical safety goggles. Face shield recommended if handling quantities >50g.
B. Segregation Protocols
Incompatibility: Store away from strong oxidizing agents (e.g., permanganates, peroxides) and strong reducing agents.
Satellite Accumulation: Collect in a dedicated solid waste container labeled "Hazardous Waste - Toxic/Irritant - Sulfur Containing."
Solvent Contamination: If the compound is dissolved in a solvent (e.g., DMSO, DCM), the waste stream is dictated by the solvent, but the "Toxic" and "Sulfur" flags must remain.
Disposal Workflow: The "Chain of Custody"
The following protocol ensures a self-validating disposal loop.
Step 1: Waste Characterization
Do not rely on generic "Organic Waste" labels. You must characterize the waste stream based on the "Mixture Rule."
Stream A (Pure Solid): 2-Methanesulfonyl-4-methyl-quinoline.
Stream B (Solution): Compound dissolved in organic solvent (e.g., 5% in Dichloromethane).
Step 2: Containerization
Solids: Use a wide-mouth HDPE (High-Density Polyethylene) jar.
Liquids: Use a glass or chemically resistant plastic carboy.
Labeling: Apply a hazardous waste label. Under "Constituents," list: 2-Methanesulfonyl-4-methyl-quinoline. Check boxes for Toxic and Irritant .
Step 3: Final Disposal (Incineration)
The waste must be transferred to a TSDF (Treatment, Storage, and Disposal Facility) permitted for High-Temperature Incineration .
Why? Biological treatment (activated sludge) often fails to degrade the quinoline ring effectively, leading to environmental leaching. Incineration at >1000°C ensures complete destruction of the heterocycle.
Visualizing the Decision Logic
The following diagram illustrates the critical decision points for disposing of this specific compound.
Figure 1: Decision matrix for the safe segregation and disposal of sulfone-substituted quinolines.
Regulatory Compliance (RCRA & EPA)
While 2-Methanesulfonyl-4-methyl-quinoline may not have a specific "P" or "U" list code (unless specified by local variants), it must be managed as a hazardous waste based on Process Knowledge .
Waste Coding: If the compound exhibits toxicity characteristics (as many quinolines do), it may require coding. However, in a research setting, the most compliant approach is to manage it as "Non-RCRA Regulated - Toxic" if it does not meet specific characteristic definitions, OR as D001/F-codes if mixed with flammable solvents.
EPA Guidance: The EPA explicitly notes that quinoline derivatives are "likely to be carcinogenic in humans" and possess high aquatic toxicity [1, 2]. Therefore, "Generator Knowledge" should be used to classify this as hazardous to prevent environmental release.
Emergency Procedures (Spills)
Isolate: Evacuate the immediate area (10-meter radius).
Protect: Don N95 respirator and double nitrile gloves.
Contain:
Solid: Cover with a damp paper towel to prevent dust generation, then scoop into a waste jar.
Liquid: Absorb with vermiculite or sand. Do not use combustible materials like sawdust (due to the sulfone/quinoline flammability risk).
Clean: Wipe the surface with a dilute surfactant (soap/water) followed by an ethanol wipe. Collect all wipes as hazardous waste.
References
U.S. Environmental Protection Agency (EPA). (2001).[1] Toxicological Review of Quinoline (CAS No. 91-22-5).[2][1][3] Integrated Risk Information System (IRIS).[4] Washington, DC.[4][3] [Link]
U.S. Environmental Protection Agency (EPA). (2015). Quinoline Hazard Summary. Air Toxics Web Site. [Link]
National Institute of Standards and Technology (NIST). (2023). 4-Methylquinoline (Lepidine) Chemical Properties.[5][6][7] NIST Chemistry WebBook, SRD 69. [Link]
Personal protective equipment for handling 2-Methanesulfonyl-4-methyl-quinoline
This guide outlines the operational safety, logistical handling, and disposal protocols for 2-Methanesulfonyl-4-methyl-quinoline .[1][2] Notice of Risk Classification: Specific toxicological data for this exact intermedi...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the operational safety, logistical handling, and disposal protocols for 2-Methanesulfonyl-4-methyl-quinoline .[1][2]
Notice of Risk Classification:
Specific toxicological data for this exact intermediate is limited in public registries.[2] Therefore, this guide applies the Precautionary Principle , classifying the compound based on its structural pharmacophores: the Quinoline core (potential carcinogen/mutagen, Class 1B/2) and the Methanesulfonyl (Mesyl) group (reactive electrophile/sensitizer).[2]
Treat this substance as a High-Potency Active Pharmaceutical Ingredient (HPAPI) or OEB 4 (Occupational Exposure Band) material.
Part 1: Risk Assessment & Hazard Identification
The "Why" Behind the Protocol:
Safety protocols are derived from the chemical structure's potential interaction with biological systems.[2]
Structural Component
Associated Hazard
Operational Implication
Quinoline Ring
Genotoxicity / Carcinogenicity
Zero-tolerance for inhalation.[2] Handling must occur in a filtered enclosure (HEPA/Carbon).[2]
2-Methanesulfonyl Group
Skin Sensitization / Alkylation
The sulfone is a "leaving group," making the 2-position electrophilic.[2] It can alkylate proteins, leading to severe dermatitis or anaphylaxis.[2]
Physical State (Inferred)
Fine Crystalline Solid
High potential for electrostatic dust generation.[2] Static dissipation measures are required during weighing.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system.[2] Relying on a single layer is a critical failure point.[2]
PPE Category
Requirement
Technical Rationale
Respiratory
PAPR (Powered Air Purifying Respirator) with HEPA cartridges OR N95/P100 (if handled strictly in a certified fume hood).[2]
Prevents inhalation of micro-particulates.[2] The quinoline core poses a systemic toxicity risk via mucous membranes.[2]
The outer glove protects against gross contamination; the inner glove maintains a clean barrier during doffing.[2] Nitrile offers excellent resistance to sulfones.[2]
Dermal (Body)
Tyvek® 400 (or equivalent) Lab Coat/Coverall with elastic cuffs.[2]
Standard cotton lab coats are porous.[2] Tyvek prevents dust penetration to street clothes.[2]
Safety glasses with side shields are insufficient for fine powders that can drift around lenses.[2]
Part 3: Operational Protocol (Step-by-Step)
Phase 1: Preparation & Engineering Controls
Workspace: Activate the Chemical Fume Hood (CFH). Verify face velocity is 80–100 fpm .
Static Control: Place an ionizing fan or anti-static mat inside the hood.[2] Sulfone derivatives are prone to static charge, causing powder to "jump" during weighing.[2]
Lining: Cover the work surface with plastic-backed absorbent pads (absorbent side up) to capture invisible dust.[2]
Phase 2: Weighing & Solubilization
Goal: Transition the solid to a liquid state (solution) as quickly as possible to eliminate dust hazards.[2]
Tare: Place the receiving vessel (e.g., round-bottom flask) on the balance inside the hood.
Transfer: Use a disposable anti-static spatula.[2] Do not pour from the source bottle.
Solvent Addition:
Technique: Add the reaction solvent (e.g., DCM, DMF, or Methanol) directly to the solid in the flask.[2]
Reasoning: Wetting the solid immediately suppresses dust generation.[2]
Decontamination: Wipe the threads of the source bottle with a solvent-dampened Kimwipe before recapping.[2] This prevents hazardous crust formation on the cap.[2]
Phase 3: Waste Disposal
Strict segregation is required to prevent downstream reactions in waste drums.[2]
Solid Waste: Contaminated gloves, pads, and spatulas must be double-bagged in clear polyethylene bags, labeled "Toxic Organic Debris (Quinoline Derivative)," and sealed.[2]
Liquid Waste: Dispose of mother liquors in "Halogenated/Non-Halogenated Organic Waste" streams.[2]
Crucial: Do not mix with strong oxidizers (e.g., Nitric Acid) as the sulfone moiety can undergo unpredictable oxidation/cleavage.[2]
Part 4: Visualizations
Figure 1: Safe Handling Decision Logic
This decision tree guides the researcher through the safety requirements based on the quantity being handled.[2]
Caption: Figure 1. Decision matrix for engineering controls based on scale. Larger quantities require isolation due to increased dust potential.[2]
Figure 2: Emergency Spill Response Workflow
A self-validating loop to ensure no step is missed during a spill event.
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7047, Quinoline.[2] Retrieved from [Link][2]
European Chemicals Agency (ECHA). Substance Information: Quinoline (EC 202-051-6).[2] Retrieved from [Link][2]
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[2] Retrieved from [Link][2]